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Core Science & Biosynthesis

Foundational

EMD-1204831: A Comprehensive Technical Guide to its Mechanism of Action as a Selective c-Met Inhibitor

Executive Summary The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase (RTK) that plays a pivotal role in embryonic development, tissue repair, and oncogenesis. Dysregulation of the HGF/c-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase (RTK) that plays a pivotal role in embryonic development, tissue repair, and oncogenesis. Dysregulation of the HGF/c-Met signaling axis is a hallmark of invasive growth and metastasis in various malignancies. EMD-1204831 is a potent, highly selective, reversible, ATP-competitive small-molecule inhibitor of c-Met[1]. This technical whitepaper provides an in-depth analysis of its mechanism of action, preclinical pharmacodynamics, self-validating experimental workflows for target engagement, and insights from its Phase I clinical translation.

The HGF/c-Met Signaling Axis & Oncogenic Addiction

Under physiological conditions, c-Met is activated exclusively by its high-affinity ligand, Hepatocyte Growth Factor (HGF). However, in many solid tumors, cancer cells exhibit "oncogenic addiction" to c-Met through gene amplification (e.g., in EBC-1 cells), activating point mutations, or autocrine HGF stimulation[2].

Upon activation, c-Met undergoes dimerization and autophosphorylation at specific tyrosine residues in its intracellular domain, creating docking sites for adaptor proteins like Grb2 and Gab1. This triggers a cascade of downstream signaling pathways, predominantly the PI3K/AKT, Ras/MAPK (ERK), and STAT3 pathways, which collectively drive cell proliferation, survival, and extracellular matrix invasion[3].

cMet_Signaling HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Phosphorylation Grb2_SOS Grb2 / SOS cMet->Grb2_SOS Phosphorylation STAT3 STAT3 cMet->STAT3 Phosphorylation EMD EMD-1204831 (ATP-Competitive Inhibitor) EMD->cMet Blocks ATP Pocket AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcomes Cell Proliferation, Survival, Migration & Invasion mTOR->Outcomes Ras_Raf Ras / Raf Grb2_SOS->Ras_Raf MEK_ERK MEK / ERK Ras_Raf->MEK_ERK MEK_ERK->Outcomes STAT3->Outcomes

Figure 1: HGF/c-Met signaling cascade and the targeted intervention by EMD-1204831.

Chemical Profile & Mechanism of Action

EMD-1204831 (Chemical Formula: C25H27N7O3) functions as a Type I kinase inhibitor[4]. It selectively binds to the active conformation of the c-Met kinase domain, competitively displacing ATP from the ATP-binding pocket[5]. By physically obstructing ATP binding, EMD-1204831 prevents the transfer of phosphate groups to tyrosine residues on the receptor itself (autophosphorylation) and to downstream substrates[6].

The development of selective c-Met inhibitors has historically been challenged by the high structural homology of ATP-binding pockets across the human kinome. However, demonstrated that EMD-1204831 possesses exceptional selectivity, suppressing c-Met activity with an IC50 of 9 nmol/L while sparing off-target kinases even at concentrations exceeding 1,000-fold the IC50[1].

Preclinical Pharmacodynamics & Selectivity

In preclinical models, EMD-1204831 effectively uncouples c-Met from its downstream effectors. In vitro, it induces dose-dependent decreases in the phosphorylation of AKT, ERK1/2, and PLCγ[2]. In murine xenograft models, the compound induced significant tumor regression in both HGF-dependent (e.g., U87MG) and HGF-independent/c-Met amplified (e.g., EBC-1, Hs746T) human tumors[1].

Table 1: Pharmacological Profile & Efficacy Metrics of EMD-1204831

ParameterValue / Characteristic
Chemical Formula C25H27N7O3[4]
Molecular Weight 473.53 g/mol [4]
Target c-Met (HGFR) Tyrosine Kinase[6]
Mechanism of Action Reversible, ATP-competitive inhibition[5]
In vitro Potency (IC50) 9 nmol/L[1]
Kinase Selectivity Highly selective (tested against 242 human kinases)[1]
In vivo Efficacy (Xenografts) Induces tumor regression in HGF-dependent and independent models[1]
Phase I Clinical Max Dose 1400 mg BID (Escalation halted due to metabolic autoinduction)[5]

Experimental Workflows: Validating c-Met Inhibition

To rigorously validate the inhibitory efficacy of EMD-1204831, researchers employ a self-validating cell-based assay system. This protocol is designed not merely to observe an effect, but to isolate c-Met kinase activity from background noise, establishing a definitive causal link between drug application and target suppression.

Step-by-Step Methodology:

  • Cell Seeding & Adherence: Seed A549 human lung cancer cells (or another c-Met expressing line) in 96-well plates two days prior to treatment[1]. Rationale: Ensures cells return to a stable exponential growth phase and re-establish cell-cell contacts, which can influence basal RTK signaling.

  • Serum Starvation (20 hours): Replace complete media with serum-free media. Causality: Fetal Bovine Serum (FBS) contains a multitude of undefined growth factors that basally activate various RTKs. Starvation synchronizes the cell cycle and silences background kinase activity, ensuring that subsequent phosphorylation is strictly HGF-dependent[1].

  • Inhibitor Pre-incubation (45 minutes): Treat cells with varying concentrations of EMD-1204831 (or 0.2% DMSO vehicle control) at 37°C. Causality: As an ATP-competitive molecule, the drug requires time to diffuse across the lipophilic plasma membrane and reach thermodynamic equilibrium at the intracellular ATP-binding pocket before the receptor is challenged with the ligand[1].

  • HGF Stimulation (5 minutes): Stimulate cells with 100 ng/mL recombinant human HGF. Causality: HGF binding induces rapid receptor dimerization and autophosphorylation. A short 5-minute pulse captures the transient peak of c-Met activation before cellular negative feedback loops (such as CBL-mediated ubiquitination and receptor internalization) degrade the signal[1].

  • Cell Lysis: Immediately lyse cells using a specialized buffer containing protease and phosphatase inhibitors. Rationale: Instantly halts all enzymatic activity and preserves the phosphorylation state of the proteins at the exact 5-minute mark.

  • Quantification (c-Met Capture ELISA): Assess total and phosphorylated c-Met levels. Rationale: ELISA provides a highly quantitative, high-throughput readout compared to traditional Western blotting, allowing for precise IC50 calculation.

Workflow Step1 1. Cell Seeding & Adherence Step2 2. Serum Starvation (20 hours) Step1->Step2 Step3 3. EMD-1204831 Pre-incubation (45 mins) Step2->Step3 Step4 4. HGF Stimulation (5 mins) Step3->Step4 Step5 5. Cell Lysis & Extraction Step4->Step5 Step6 6. c-Met Capture ELISA Step5->Step6

Figure 2: Self-validating experimental workflow for assessing c-Met kinase inhibition.

Clinical Translation & Pharmacokinetics

The transition of EMD-1204831 from preclinical success to clinical evaluation was marked by a in patients with advanced solid tumors[5].

Following a classical 3+3 design, patients received oral EMD-1204831 twice daily (BID) in 21-day cycles. Doses were escalated from 50 mg BID up to 1400 mg BID.

  • Pharmacokinetic Insights: While initial single-dose administration showed that median Cmax and AUC increased dose-proportionally, a critical pharmacokinetic hurdle emerged during continuous dosing. At higher doses, a noticeable decrease in drug exposure was observed over time. This phenomenon was attributed to the autoinduction of the compound's own metabolism—a scenario where the drug upregulates the cytochrome P450 enzymes responsible for its clearance, thereby reducing its steady-state concentration and therapeutic window[5].

  • Safety Profile: The drug was generally well-tolerated, with 83% of patients experiencing no drug-related toxicity greater than Grade 1. However, a dose-limiting toxicity (DLT) of Grade 3 pancreatitis was observed at 400 mg BID. Due to the pharmacokinetic challenges of metabolic autoinduction, further dose escalation was discontinued[5].

Conclusion

EMD-1204831 represents a structurally distinct and highly selective class of c-Met inhibitors. Its robust preclinical profile—characterized by low nanomolar potency, exquisite kinome selectivity, and strong in vivo efficacy—validates the biochemical rationale of targeting the ATP-binding pocket of c-Met. While clinical progression was limited by pharmacokinetic autoinduction, the rigorous methodologies and structural insights derived from EMD-1204831 have significantly contributed to the foundational knowledge required for the next generation of targeted RTK therapies.

References

  • Bladt, F., Faden, B., Friese-Hamim, M., et al. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Clinical Cancer Research, 19(11), 2941-2951.[Link]

  • Amin, H. M., Falchook, G. S., Fu, S., et al. (2012). "First-in-human phase I dose-escalation study of the oral selective C-met inhibitor EMD 1204831 in patients with advanced solid tumors." Journal of Clinical Oncology, 30(15_suppl), 3087-3087.[Link]

  • National Cancer Institute. "Definition of MET tyrosine kinase inhibitor EMD 1204831." NCI Drug Dictionary.[Link]

  • MDPI. (2014). "Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies." International Journal of Molecular Sciences, 15(8), 13768.[Link]

  • Frontiers. (2012). "The MET Oncogene as a Therapeutical Target in Cancer Invasive Growth." Frontiers in Oncology, 2, 114.[Link]

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Exploratory

EMD-1204831: A Comprehensive Technical Guide on c-Met Receptor Tyrosine Kinase Inhibition and IC50 Profiling

As drug development professionals and application scientists, we constantly navigate the delicate balance between target potency and kinase selectivity. The mesenchymal-epithelial transition factor (c-Met), a receptor ty...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, we constantly navigate the delicate balance between target potency and kinase selectivity. The mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase (RTK) essential for embryonic development and tissue repair, frequently becomes an oncogenic driver in human malignancies through gene amplification, point mutations, or autocrine/paracrine ligand activation.

This whitepaper provides an in-depth technical analysis of EMD-1204831 , a highly potent, reversible, ATP-competitive small-molecule inhibitor of c-Met. By examining its pharmacological profile, self-validating assay methodologies, and translational pharmacokinetics, we establish a robust framework for evaluating targeted kinase inhibitors.

Pharmacological Profile: Potency vs. Selectivity

A critical challenge in developing ATP-competitive kinase inhibitors is achieving selectivity within the highly conserved human kinome. EMD-1204831 demonstrates an exceptional pharmacological profile by uncoupling high potency from promiscuous binding.

In biochemical assays, EMD-1204831 selectively suppresses c-Met RTK activity with an1[1]. Crucially, when profiled against a panel of 242 human kinases, the compound exhibited >3,000-fold selectivity;2[2].

Quantitative Data Summary

The table below synthesizes the quantitative efficacy of EMD-1204831 across different biological contexts. The slight rightward shift in IC50 from biochemical (9 nM) to cellular assays (12–15 nM) is a classic hallmark of Type I ATP-competitive inhibitors, caused by competition with high intracellular ATP concentrations (~1–5 mM).

Table 1: Quantitative Pharmacological Profile of EMD-1204831

Assay TypeTarget System / Cell LineActivation MechanismIC50 Value (nM)
Biochemical Recombinant c-Met Kinase DomainATP-competitive9
Cellular (Target Engagement) A549 (Lung Carcinoma)HGF-dependent activation15
Cellular (Target Engagement) EBC-1 (Lung Carcinoma)c-Met Gene Amplification12
Selectivity Profiling Panel of 241 Off-Target KinasesOff-target binding> 10,000

Data derived from Bladt et al., AACR Journals[1],[2].

Mechanistic Pathway and Intervention

c-Met activation—whether triggered by its natural ligand, Hepatocyte Growth Factor (HGF), or via ligand-independent gene amplification—drives the phosphorylation of critical docking sites (e.g., Y1349, Y1356). This recruits adapter proteins like Grb2, activating the PI3K/AKT and Ras/MAPK cascades.3[3].

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK Ras / MAPK Pathway cMet->MAPK EMD EMD-1204831 (Inhibitor) EMD->cMet ATP-competitive Inhibition Outcomes Tumor Cell Survival, Proliferation, & Migration PI3K->Outcomes MAPK->Outcomes

c-Met signaling pathway and targeted ATP-competitive inhibition by EMD-1204831.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the determination of IC50 values must rely on self-validating protocols. Below are the field-proven methodologies for evaluating EMD-1204831.

Protocol A: Biochemical IC50 Determination (HTRF Assay)

Causality for Choice: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because its time-gated detection eliminates background autofluorescence commonly generated by small-molecule libraries, ensuring the 9 nM IC50 is a true reflection of binding affinity.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute EMD-1204831 in 100% DMSO to create a 10-point concentration curve (ranging from 0.1 nM to 10 µM). Transfer to a 384-well low-volume plate, normalizing final DMSO concentration to 1%.

  • Kinase Pre-Incubation: Add recombinant human c-Met kinase domain (0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at the empirical Km​ value for c-Met to prevent artificial potency inflation) and a biotinylated poly-GT substrate.

  • Reaction Termination & Detection: After 60 minutes, terminate the reaction by adding EDTA. Add Europium-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Validation & Analysis: Calculate the Z'-factor using DMSO vehicle (negative control) and a reference compound like Tepotinib/EMD 1214063 (positive control). A Z'-factor > 0.7 validates the run. Fit the HTRF ratio (665nm/620nm) using a 4-parameter logistic non-linear regression to derive the 9 nM IC50.

Workflow Prep 1. Serial Dilution (10-point curve) Incubate 2. Kinase + EMD-1204831 Pre-incubation Prep->Incubate ATP 3. ATP + Substrate Addition Incubate->ATP Detect 4. HTRF Signal Detection ATP->Detect Analyze 5. 4-Parameter Logistic Regression (IC50 = 9 nM) Detect->Analyze

Self-validating biochemical workflow for EMD-1204831 IC50 determination.

Protocol B: Cellular Target Engagement (Phospho-c-Met ELISA)

Causality for Choice: Biochemical potency does not guarantee cellular efficacy. This protocol validates that EMD-1204831 successfully permeates the cell membrane and competes with high intracellular ATP.

Step-by-Step Methodology:

  • Cell Culture: Seed A549 (HGF-dependent) and EBC-1 (c-Met amplified) cells in 96-well plates. Starve overnight in serum-free media to establish a baseline.

  • Inhibitor Treatment: Treat cells with the EMD-1204831 dilution series for 2 hours.

  • Stimulation: Stimulate A549 cells with 50 ng/mL recombinant human HGF for 10 minutes. (EBC-1 cells are left unstimulated due to constitutive activation).

  • Lysis & Quantification: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Measure Phospho-c-Met (Y1349) and Total c-Met via sandwich ELISA.

  • Validation: Normalize the phospho-signal to Total c-Met. This is a critical self-validating step to prove that the signal reduction is due to true kinase inhibition rather than compound-induced receptor degradation.

Translational Pharmacokinetics and Clinical Insights

The transition from in vitro IC50 to in vivo efficacy is the ultimate test of a drug candidate.3[3].

However, clinical translation revealed complex pharmacokinetic dynamics.4[4].

  • Pharmacokinetic Challenge: At higher doses, researchers observed a decrease in drug exposure after multiple dosing. This was attributed to the autoinduction of the compound's metabolism —a scenario where the drug upregulates the very clearance enzymes (typically hepatic CYPs) responsible for its degradation[4].

  • Safety Profile: The dose-limiting toxicity (DLT) was identified as grade 3 pancreatitis at 400 mg BID, establishing critical safety boundaries for future derivatives[4].

Emerging Therapeutic Horizons

Beyond traditional c-Met driven carcinomas, EMD-1204831 is finding novel applications in complex malignancies.5[5].

Conclusion

EMD-1204831 represents a masterclass in targeted kinase inhibitor design. Its highly potent biochemical IC50 of 9 nM, combined with an exceptional >3,000-fold selectivity profile, provides a robust pharmacological tool for dissecting c-Met signaling. While clinical autoinduction presents pharmacokinetic hurdles, its targeted efficacy and emerging role in novel cell death pathways like cuproptosis underscore its continuing value to drug development professionals.

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Foundational

EMD-1204831: Molecular Architecture, Physicochemical Properties, and Preclinical Methodologies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural properties, mechanism of action, and self-validating experimental workflows for the c-Met inhibitor EMD-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural properties, mechanism of action, and self-validating experimental workflows for the c-Met inhibitor EMD-1204831.

Executive Summary

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a critical role in embryonic development, tissue repair, and tumor morphogenesis. Aberrant1 is a well-documented oncogenic driver in lung, gastric, and pancreatic cancers[1].

EMD-1204831 is a potent, highly selective, ATP-competitive small-molecule inhibitor engineered to disrupt c-Met-mediated signal transduction[2]. This technical whitepaper deconstructs the physicochemical properties of EMD-1204831, maps its mechanism of action, and outlines the self-validating experimental protocols required to evaluate its kinase inhibitory profile.

Physicochemical Properties & Molecular Architecture

EMD-1204831 (CAS# 1362819-72-4) is characterized by a complex heterocyclic architecture designed for optimal fit within the kinase domain[3].

From a structural biology perspective, the molecule utilizes a pyrimidine core and a pyridazinone-pyrazole system to form critical hydrogen bonds within the hinge region of the c-Met ATP-binding pocket[4]. Additionally, the inclusion of a morpholine ring serves as a solvent-exposed moiety; this functional group is strategically incorporated in modern kinase inhibitors to enhance aqueous solubility and improve oral bioavailability without sterically clashing with the hydrophobic kinase cleft.

Table 1: Physicochemical & Structural Data
PropertyValue
Chemical Name (IUPAC) 4-(2-(2-(3-(3-(1-Methyl-1Hpyrazol-4-yl)-6-oxo-1,6-dihydropyridazin-1-ylmethyl)-phenyl)-pyrimidin-5-yloxy)-ethyl)-morpholine
CAS Number 1362819-72-4
Chemical Formula C25H27N7O3
Molecular Weight 473.53 g/mol
Exact Mass 473.2175 g/mol
Elemental Analysis C: 63.41%, H: 5.75%, N: 20.71%, O: 10.14%

Mechanism of Action & Pharmacodynamics

EMD-1204831 functions by selectively binding to the active site of the c-Met tyrosine kinase, competing directly with adenosine triphosphate (ATP)[2]. By occupying this pocket, the compound prevents the autophosphorylation of the receptor and the subsequent recruitment of downstream signaling effectors (such as PI3K/AKT and RAS/MAPK), ultimately inducing apoptosis in c-Met-addicted tumor cells[1].

Table 2: Preclinical and Clinical Pharmacodynamics
ParameterValue / Observation
Target c-Met (Hepatocyte Growth Factor Receptor)
In vitro Potency (IC50) 9 nmol/L
Kinase Selectivity Highly selective against a panel of 242 human kinases
Phase I Dosage Range 50 mg to 1400 mg Twice Daily (BID)
Dose-Limiting Toxicity (DLT) Grade 3 Pancreatitis (observed at 400 mg BID)
Pharmacokinetic Note Autoinduction of metabolism observed at higher doses

In biochemical assays utilizing recombinant human c-Met kinase domains, EMD-1204831 demonstrated an exceptional inhibitory profile with an 1[1]. However, during first-in-human Phase I dose-escalation studies, researchers noted a decrease in drug exposure after multiple dosings, driven by the autoinduction of the compound's own metabolism[5].

CMetPathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway (Survival) cMet->PI3K MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Apoptosis Apoptosis / Cell Arrest cMet->Apoptosis Inhibition Outcome EMD EMD-1204831 (ATP-Competitive Inhibitor) EMD->cMet Blocks ATP Pocket Tumor Tumor Progression PI3K->Tumor MAPK->Tumor

c-Met signaling pathway and the targeted disruption by EMD-1204831.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate intrinsic controls to verify assay dynamic range and account for matrix effects.

Protocol 1: In Vitro Flash-Plate Kinase Assay for IC50 Determination

Causality: We utilize a radiometric flash-plate assay rather than a fluorescent assay to avoid compound auto-fluorescence interference, which is a common artifact when screening complex heterocyclic small molecules like EMD-1204831. The use of a biotinylated substrate ensures uniform spatial orientation when bound to the streptavidin-coated plate, maximizing the signal-to-noise ratio[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human c-Met kinase domain in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute EMD-1204831 in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).

    • Self-Validation Control: Include Staurosporine (1 µM) as a positive control for complete kinase inhibition, and 1% DMSO as a vehicle control to establish the 100% activity baseline.

  • Reaction Initiation: Add the biotinylated peptide substrate and a mixture of cold ATP and [γ-33P]-ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Quenching & Capture: Stop the reaction by adding a high-salt EDTA buffer. Transfer the mixture to a streptavidin-coated Flash-Plate.

  • Washing & Detection: Wash the plate three times with PBS to remove unreacted [γ-33P]-ATP. Read the radiometric signal using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50 using a 4-parameter non-linear regression model.

Workflow Step1 1. Recombinant c-Met Kinase Domain Prep Step3 3. Flash-Plate Assay (Biotin-Peptide + 33P-ATP) Step1->Step3 Step2 2. EMD-1204831 Serial Dilution Step2->Step3 Step4 4. Radiometric Detection (Streptavidin Capture) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Step-by-step experimental workflow for the radiometric c-Met kinase inhibition assay.

Protocol 2: In Vivo Pharmacokinetic Profiling & Metabolite Tracking

Causality: Clinical trials revealed that EMD-1204831 induces its own metabolism, causing a decrease in systemic drug exposure over time[5]. To accurately model this in preclinical settings, repeated dosing in murine models coupled with LC-MS/MS is required to track the induction of hepatic CYP450 enzymes.

Step-by-Step Methodology:

  • Dosing: Administer EMD-1204831 via oral gavage (e.g., 50 mg/kg) to xenograft murine models for 14 consecutive days.

  • Sampling: Collect blood samples via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 14.

  • Extraction: Precipitate plasma proteins using cold acetonitrile.

    • Self-Validation Control: Spike samples with an isotopically labeled internal standard (e.g., 13C-EMD-1204831) prior to extraction to correct for matrix effects and extraction recovery variations.

  • LC-MS/MS Analysis: Quantify the parent compound and major metabolites using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • PK Modeling: Calculate Cmax, Tmax, and AUC0–24. Compare Day 1 vs. Day 14 AUC values to quantify the extent of autoinduction.

References

  • MedKoo Biosciences. "EMD-1204831 | CAS#1362819-72-4 | c-Met inhibitor".
  • AACR Journals (Clinical Cancer Research). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors".
  • ASCO Publications. "First-in-human phase I dose-escalation study of the oral selective C-met inhibitor EMD 1204831 in patients with advanced solid tumors.
  • NCI Drug Dictionary. "Definition of MET tyrosine kinase inhibitor EMD 1204831".
  • MDPI. "Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies".

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Exploratory

In Vivo Pharmacokinetics and Pharmacodynamics of EMD-1204831: A Comprehensive Technical Guide

Executive Summary The mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase activated by the hepatocyte growth factor (HGF), plays a pivotal role in tumor cell proliferation, survival, and metastas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase activated by the hepatocyte growth factor (HGF), plays a pivotal role in tumor cell proliferation, survival, and metastasis[1]. Aberrant c-Met activation—whether through gene amplification, mutation, or autocrine/paracrine HGF signaling—is a hallmark of numerous aggressive malignancies[1]. EMD-1204831 is a highly potent, selective, reversible, ATP-competitive small-molecule inhibitor of c-Met developed to disrupt this oncogenic axis[1][2].

This technical whitepaper provides an in-depth analysis of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of EMD-1204831. Designed for drug development professionals and translational scientists, this guide dissects the causality behind preclinical experimental designs, details self-validating in vivo protocols, and analyzes the translational leap from murine models to Phase I clinical trials.

Molecular Mechanism and Target Engagement

To understand the in vivo behavior of EMD-1204831, we must first establish its biochemical profile. EMD-1204831 was synthesized to specifically interact with the ATP-binding pocket of the c-Met kinase domain[1].

  • Potency: In biochemical flash-plate assays utilizing recombinant human c-Met kinase domains, EMD-1204831 demonstrated an average IC50 of 9 nmol/L[1].

  • Selectivity: The compound exhibits an exceptionally high level of kinase selectivity. When profiled against a panel of 242 human kinases, EMD-1204831 displayed >3,000-fold selectivity for c-Met, failing to inhibit any off-target kinase by more than 50% even at concentrations of 10 µmol/L[1][3].

  • Pathway Disruption: By blocking c-Met autophosphorylation at residues Y1234/Y1235, EMD-1204831 effectively uncouples the receptor from downstream adapter proteins (e.g., Grb2, Gab1), thereby silencing the PI3K/Akt and Ras/ERK signaling cascades[1][4].

G HGF HGF Ligand cMet c-Met Receptor (Y1234/Y1235) HGF->cMet Activates Grb2 Grb2 / Gab1 Adapter Proteins cMet->Grb2 Phosphorylation EMD EMD-1204831 (ATP-Competitive Inhibitor) EMD->cMet Blocks Kinase Domain PI3K PI3K / Akt Pathway Grb2->PI3K Ras Ras / ERK Pathway Grb2->Ras Out Tumor Proliferation, Survival & Migration PI3K->Out Ras->Out

Figure 1: Mechanism of action of EMD-1204831 disrupting the HGF/c-Met signaling cascade.

Preclinical In Vivo PK/PD Dynamics

The transition from in vitro potency to in vivo efficacy requires a rigorous understanding of drug exposure (PK) relative to target inhibition (PD).

The Causality of Model Selection

To prove that EMD-1204831 is effective regardless of the tumor's specific c-Met activation mechanism, researchers utilized a matrix of murine xenograft models[5]:

  • Hs746T (Gastric Cancer) & EBC-1 (Lung Cancer): These cell lines feature c-Met gene amplification, driving HGF-independent constitutive activation[5].

  • KP-4 (Pancreatic Carcinoma) & U87MG (Glioblastoma): These models rely on autocrine/paracrine HGF-dependent c-Met activation[5].

PK/PD Relationship and Dosing Schedule Logic

A critical discovery during the preclinical evaluation of EMD-1204831 was its specific volume of distribution. Unlike its structural analog EMD-1214063 (which accumulates heavily in tumor tissue), a single 30 mg/kg dose of EMD-1204831 resulted in equal drug concentrations in the tumor and plasma (a 1:1 ratio)[5].

Because the drug does not sequester in the tumor, the PD effect—complete inhibition of c-Met phosphorylation—was potent but transient [5].

  • Expert Insight: In drug development, a transient PD response dictates the dosing schedule. Because a single daily dose (QD) could not maintain the required >95% p-Met inhibition threshold over 24 hours, the experimental design was logically adjusted. EMD-1204831 had to be administered twice daily (BID) to achieve sustained target suppression and subsequent tumor regression[5].

Quantitative Data Summary

Table 1: Comparative PK/PD Profile of EMD-1204831

ParameterPreclinical Observation (Murine Models)Clinical Observation (Phase I Human)Scientific Implications
Tumor:Plasma Ratio 1:1 (Equal distribution)[5]N/A (Plasma PK tracked)Requires more frequent dosing to maintain tumor exposure.
PD Duration Transient p-Met inhibition[5]Dose-dependent p-Met reductionNecessitated BID (twice daily) dosing schedule[5][6].
Efficacy Tumor regression in both HGF-dependent & independent models[5]3 of 29 evaluable patients achieved stable disease (>4 months)[6]Broad applicability across c-Met driven malignancies.
Exposure upon Multiple Dosing Maintained steady-stateDecreased exposure at higher doses[6]Indicates potential autoinduction of metabolism in humans[6].

Standardized Protocol: In Vivo PK/PD Xenograft Workflow

To ensure reproducibility and trustworthiness, the following protocol outlines a self-validating system for evaluating the in vivo PK/PD of c-Met inhibitors like EMD-1204831. This system uses paired sampling to directly correlate circulating drug levels with intratumoral target engagement.

Step-by-Step Methodology

Phase 1: Xenograft Establishment & Randomization

  • Preparation: Cultivate Hs746T (c-Met amplified) and KP-4 (HGF-dependent) cells to 80% confluence. Harvest and resuspend in a 1:1 mixture of PBS and Matrigel.

  • Inoculation: Inject 5×106 cells (in 100 µL) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice[5].

  • Randomization: Monitor tumor growth via caliper twice weekly. Once tumors reach the linear growth phase (70–150 mm³), randomize mice into vehicle control and treatment groups (n=10/group) to ensure equal baseline tumor burden[5].

Phase 2: Dosing & Paired Sampling 4. Administration: Administer EMD-1204831 via oral gavage (PO) at predefined doses (e.g., 10, 30, 100 mg/kg) using a BID schedule[5]. 5. Time-Course Sampling: At designated time points post-dose (e.g., 1, 3, 6, 12, and 24 hours), euthanize subsets of mice. 6. Harvesting: Immediately draw blood via cardiac puncture into EDTA tubes (centrifuge to isolate plasma). Simultaneously, excise the tumor, bisect it, and snap-freeze in liquid nitrogen to halt kinase/phosphatase activity.

Phase 3: Dual-Axis Analysis (The Self-Validating Step) 7. PK Analysis (LC-MS/MS): Extract EMD-1204831 from plasma and homogenized tumor tissue using protein precipitation. Quantify using LC-MS/MS against a validated standard curve to determine the Tumor:Plasma concentration ratio. 8. PD Analysis (Western Blot): Lyse the remaining tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Perform SDS-PAGE and Western blotting using antibodies specific for total c-Met and phospho-c-Met (Y1234/Y1235)[5]. Normalize p-Met signals to total c-Met to quantify target inhibition.

Workflow Inoc 1. Cell Inoculation (Hs746T, KP-4) Growth 2. Tumor Growth (70-150 mm³) Inoc->Growth Dose 3. Dosing Schedule (EMD-1204831 BID) Growth->Dose Sample 4. Tissue Sampling (Plasma & Tumor) Dose->Sample PK 5a. PK Analysis (LC-MS/MS) Sample->PK PD 5b. PD Analysis (Western Blot p-Met) Sample->PD

Figure 2: Self-validating experimental workflow for parallel PK and PD quantification.

Translational Insights: Phase I Clinical Trial Outcomes

The preclinical data successfully justified the translation of EMD-1204831 into a First-in-Human Phase I dose-escalation clinical trial (NCT01110083) for patients with advanced solid tumors[6].

Clinical Pharmacokinetics & The Autoinduction Phenomenon

Following a classical 3+3 dose-escalation scheme, patients received oral EMD-1204831 starting at 50 mg BID up to 1400 mg BID[6].

  • Single-Dose PK: After the initial administration, median Cmax​ and AUC0−12​ values scaled proportionally with the dose, confirming predictable initial absorption[6].

  • Multiple-Dose PK Anomaly: A critical pharmacokinetic hurdle emerged during continuous dosing. At higher dose cohorts, researchers noted a significant decrease in systemic exposure over time[6].

  • Expert Insight: This reduction is a classic hallmark of autoinduction of metabolism . The drug likely induces the expression of the hepatic cytochrome P450 (CYP) enzymes responsible for its own clearance. This phenomenon severely complicates the maintenance of steady-state therapeutic concentrations and is a critical factor in go/no-go decisions in early drug development.

Clinical Pharmacodynamics and Safety

PD markers were successfully evaluated using paired pre-dose and post-dose tumor biopsies, confirming the reduction of phospho-c-Met in human subjects[6].

Regarding safety, EMD-1204831 was generally well-tolerated. 83% of patients experienced no drug-related toxicity greater than Grade 1[6]. However, the Maximum Tolerated Dose (MTD) landscape was defined by one Dose-Limiting Toxicity (DLT): a Grade 3 pancreatitis event observed at the 400 mg BID dose level[6]. Despite the PK challenges, 3 out of 29 evaluable patients achieved stable disease lasting for at least 4 months, proving the biological validity of targeting c-Met[6].

References

  • Bladt, F., et al. "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors.
  • "Definition of MET tyrosine kinase inhibitor EMD 1204831.
  • "First-in-human phase I dose-escalation study of the oral selective C-met inhibitor EMD 1204831 in patients with advanced solid tumors." ASCO Publications, American Society of Clinical Oncology, 2012.
  • "Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose.

Sources

Foundational

The ADME Profile of EMD-1204831: Pharmacokinetic Hurdles and the Impact of Autoinduction in Targeted Kinase Inhibition

Executive Summary In the landscape of targeted oncology, in vitro potency does not guarantee clinical efficacy. EMD-1204831 was developed by EMD Serono as a highly potent, reversible, ATP-competitive small molecule inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, in vitro potency does not guarantee clinical efficacy. EMD-1204831 was developed by EMD Serono as a highly potent, reversible, ATP-competitive small molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase[1]. Despite demonstrating exceptional target selectivity and an in vitro IC50 of 9 nmol/L, its clinical development was ultimately discontinued[2].

As a Senior Application Scientist analyzing this compound, the failure of EMD-1204831 provides a masterclass in Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. This whitepaper dissects the two critical pharmacokinetic (PK) bottlenecks that halted its progression: suboptimal tumor partitioning and metabolic autoinduction . By comparing EMD-1204831 to its successful structural analog, EMD-1214063 (tepotinib), we elucidate the causality behind its transient pharmacodynamic (PD) effects and provide self-validating experimental workflows for identifying these ADME liabilities early in drug development.

Target Biology and Mechanism of Action

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), regulate embryogenesis and tissue repair. Aberrant c-Met activation—via exon 14 skipping mutations, gene amplification, or protein overexpression—drives tumor cell proliferation, survival, and metastasis[1]. EMD-1204831 selectively binds to the ATP-binding pocket of the c-Met kinase domain, disrupting downstream signal transduction pathways including PI3K/AKT, RAS/MAPK, and STAT3[3].

CMetPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet PI3K PI3K / AKT Pathway (Survival) cMet->PI3K MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK STAT3 STAT3 Pathway (Invasion/Metastasis) cMet->STAT3 EMD EMD-1204831 (ATP-competitive Inhibitor) EMD->cMet Inhibits (IC50 = 9 nM)

Fig 1: c-Met signaling pathway and targeted inhibition by EMD-1204831.

Distribution: The Partitioning Dilemma

A primary objective in oncology drug design is achieving a high volume of distribution ( Vd​ ) that heavily favors tumor tissue over systemic plasma.

In preclinical murine xenograft models, EMD-1204831 demonstrated a critical distribution flaw. Following a single oral dose of 30 mg/kg, pharmacokinetic analysis revealed that EMD-1204831 achieved equal drug concentrations in the tumor and plasma (a 1:1 partition ratio)[4]. Because the drug did not accumulate or trap within the tumor microenvironment, its clearance from the tumor mirrored its systemic clearance. Consequently, EMD-1204831 induced complete but strictly transient inhibition of c-Met autophosphorylation[4].

In stark contrast, its sister compound EMD-1214063 (tepotinib) exhibited a volume of distribution exceeding 8 L/kg in mice, resulting in significantly higher drug concentrations in the tumor than in the plasma[4]. This deep tissue penetration allowed tepotinib to maintain long-lasting c-Met inhibition even as plasma levels declined[4].

Metabolism and Excretion: The Autoinduction Phenomenon

The fatal flaw of EMD-1204831 was uncovered during its Phase I, first-in-human clinical trial (NCT01110083)[5]. The study utilized a classical 3+3 dose-escalation scheme, evaluating twice-daily (BID) oral doses ranging from 50 mg to 1400 mg[5].

After the first single administration, the median maximum plasma concentration ( Cmax​ ) and area under the curve ( AUC0−12​ ) increased proportionally with the dose, indicating predictable linear absorption[5]. However, upon multiple dosing (steady-state evaluation), a severe decrease in systemic exposure was observed at higher doses[5].

This non-linear pharmacokinetic shift is the hallmark of metabolic autoinduction . EMD-1204831 acted as an inducer of its own metabolic clearance enzymes (typically Cytochrome P450 isoforms via nuclear receptor activation, such as PXR or CAR). As the enzymes upregulated over the 21-day cycle, the drug's clearance rate accelerated, driving trough concentrations below the therapeutic threshold required for sustained c-Met inhibition[5]. Due to this autoinduction, further dose escalation was discontinued before a Maximum Tolerated Dose (MTD) could be established, and EMD Serono terminated the compound's development for advanced solid tumors[2][5].

Autoinduction Dose1 Single Dose EMD-1204831 Plasma1 High Plasma Exposure (AUC & Cmax Proportional) Dose1->Plasma1 Receptor Nuclear Receptor Activation (e.g., PXR/CAR) Plasma1->Receptor Enzyme CYP450 Upregulation (Autoinduction) Receptor->Enzyme PlasmaN Decreased Exposure (Sub-therapeutic AUC) Enzyme->PlasmaN Increases Clearance DoseN Multiple Dosing (Steady State) DoseN->PlasmaN

Fig 2: Mechanism of metabolic autoinduction leading to decreased drug exposure over time.

Quantitative Data Summarization

The divergence in clinical outcomes between EMD-1204831 and EMD-1214063 highlights why ADME properties frequently override raw biochemical potency.

ParameterEMD-1204831EMD-1214063 (Tepotinib)
c-Met Kinase IC50 9 nmol/L[1]3 nmol/L[1]
Volume of Distribution ( Vd​ ) LowHigh (>8 L/kg in mice)[4]
Plasma:Tumor Ratio (Mice) ~ 1:1 (Equal distribution)[4]Tumor concentration > Plasma[4]
Duration of PD Inhibition Complete but transient[4]Complete and long-lasting[4]
Multiple Dose PK (Human) Decreased exposure (Autoinduction)[5]Stable steady-state exposure
Clinical Status Discontinued (Phase I)[2]FDA Approved (2021)[6]

Experimental Methodologies

To rigorously evaluate the ADME liabilities observed with EMD-1204831, the following self-validating protocols must be implemented during preclinical and early clinical phases. The causality behind each step is explicitly defined to ensure scientific integrity.

Protocol 1: In Vivo Pharmacokinetic and Tumor Partitioning Assay (Murine Model)

Objective: Determine the plasma-to-tumor partition coefficient ( Kp​ ) to predict the duration of target inhibition.

  • Xenograft Establishment: Inject Hs746T gastric cancer cells subcutaneously into athymic nude mice.

    • Causality: Hs746T cells harbor MET exon 14 skipping and MET amplification, ensuring high baseline constitutive c-Met phosphorylation, providing a robust dynamic range for the PD readout[7].

  • Dosing Strategy: Administer a single oral dose of the investigational compound (e.g., 30 mg/kg).

    • Causality: A single dose isolates baseline distribution mechanics without the confounding variable of time-dependent metabolic autoinduction.

  • Matrix Sampling: Euthanize cohorts (n=3) at 3, 6, 24, 48, 72, and 96 hours post-dose. Harvest both whole blood (centrifuged to plasma) and tumor tissue.

    • Causality: Extended temporal sampling is required to calculate the Area Under the Curve ( AUC ) for both compartments, allowing for the calculation of Kp​ ( AUCtumor​/AUCplasma​ ).

  • Quantification & PD Correlation: Quantify drug levels via LC-MS/MS and assess c-Met autophosphorylation (Y1234/Y1235) via Western blot or ELISA[4].

  • Validation Checkpoint: The LC-MS/MS assay must establish a strict Lower Limit of Quantification (LLOQ). For EMD-1204831, the LLOQ was validated at 8 ng/mL (0.014 μmol/L) in both plasma and tumor matrices to ensure accurate terminal half-life calculations[8].

Protocol 2: Clinical Assessment of Metabolic Autoinduction (MAD Study)

Objective: Identify time-dependent increases in drug clearance upon multiple dosing.

  • Patient Stratification & Dosing: Enroll patients with advanced solid tumors into a 3+3 Multiple Ascending Dose (MAD) escalation scheme (e.g., 50 mg to 1400 mg BID in 21-day cycles)[5].

    • Causality: Evaluates dose-proportionality while simultaneously monitoring for non-linear PK shifts at higher systemic concentrations.

  • Temporal PK Blood Sampling: Collect dense PK samples on Cycle 1 Day 1 (single dose) and Cycle 1 Day 15 (steady state).

    • Causality: CYP450 enzyme upregulation via nuclear receptors requires de novo protein synthesis, which typically takes 7-14 days. Comparing Day 1 to Day 15 isolates the autoinduction effect from baseline clearance.

  • Pharmacodynamic Biopsies: Procure paired pre-treatment and on-treatment tumor biopsies to evaluate phospho-c-Met levels[5].

    • Causality: Directly correlates the drop in systemic exposure to the loss of target inhibition at the tumor site, proving the clinical relevance of the PK shift.

  • Validation Checkpoint: Calculate the intra-patient accumulation ratio ( Rac​ ) using AUC0−τ(Day15)​/AUC0−τ(Day1)​ . An Rac​ significantly lower than the theoretical accumulation index confirms metabolic autoinduction.

Conclusion

The trajectory of EMD-1204831 serves as a critical case study in modern drug development. While the compound achieved its biochemical mandate—potent and selective c-Met inhibition—its inability to partition effectively into tumor tissue and its propensity to autoinduce its own metabolism rendered it clinically unviable. By integrating rigorous tumor partitioning assays and early autoinduction screening protocols, drug development professionals can preemptively identify these ADME liabilities, ensuring that only molecules with optimal pharmacokinetic resilience, such as tepotinib, advance to late-stage clinical trials.

References

  • Bladt, F., Faden, B., Friese-Hamim, M., et al. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Clinical Cancer Research, AACR Journals.
  • Amin, H. M., et al. (2012). "First-in-human phase I dose-escalation study of the oral selective C-met inhibitor EMD 1204831 in patients with advanced solid tumors." Journal of Clinical Oncology, ASCO Publications.
  • ClinicalTrials.gov. (2013). "First-in-Man, Dose-escalation Trial of c-Met Kinase Inhibitor EMD 1204831 in Subjects With Advanced Solid Tumors (NCT01110083).
  • National Cancer Institute. "Definition of MET tyrosine kinase inhibitor EMD 1204831 - NCI Drug Dictionary.
  • InvivoChem. "Buy Tepotinib (EMD 1214063 - MSC 2156119).
  • Friese-Hamim, M., et al. (2023). "The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations." Clinical Cancer Research, AACR Journals.

Sources

Protocols & Analytical Methods

Method

EMD-1204831 in vivo dosing protocol for mouse xenograft models

Application Note: In Vivo Dosing Protocol for the c-Met Inhibitor EMD-1204831 in Mouse Xenograft Models Introduction & Scientific Rationale The receptor tyrosine kinase c-Met (Hepatocyte Growth Factor Receptor, HGFR) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocol for the c-Met Inhibitor EMD-1204831 in Mouse Xenograft Models

Introduction & Scientific Rationale

The receptor tyrosine kinase c-Met (Hepatocyte Growth Factor Receptor, HGFR) is a critical driver of tumor cell proliferation, survival, invasion, and metastasis [1][1]. In malignancies where c-Met is aberrantly activated—either through gene amplification, point mutations, or autocrine HGF signaling—cancer cells develop an "oncogene addiction" to this pathway [2][2].

EMD-1204831 is a highly potent, reversible, ATP-competitive small-molecule inhibitor of c-Met (IC50 = 9 nmol/L) developed by Merck KGaA [1][3]. Preclinical evaluation in mouse xenograft models has demonstrated that EMD-1204831 induces profound tumor regression, particularly in c-Met amplified tumors, paving the way for its evaluation in Phase I clinical trials [3][4]. This application note details the optimized in vivo dosing protocol, focusing on formulation, administration schedules, and the mechanistic rationale behind these experimental choices.

Mechanism of Action

EMD-1204831 exerts its anti-tumor effects by selectively binding to the ATP-binding pocket of the c-Met kinase domain. This blockade prevents trans-phosphorylation and halts downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, thereby inducing apoptosis and arresting proliferation [4][5].

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation EMD EMD-1204831 (ATP-Competitive Inhibitor) EMD->cMet Blocks ATP Binding Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Figure 1: Mechanism of c-Met pathway inhibition by EMD-1204831.

In Vivo Dosing Guidelines & Model Selection

The efficacy of EMD-1204831 is highly dependent on the genetic context of the tumor model. Cell lines with c-Met amplification (e.g., Hs746T, EBC-1) are exquisitely sensitive and require significantly lower doses to achieve tumor regression compared to models driven by HGF co-expression [1][3].

Table 1: EMD-1204831 Dosing Guidelines in Mouse Xenograft Models

Cell LineCancer Originc-Met StatusRecommended Dose & ScheduleExpected Efficacy (T/C %)*
Hs746T GastricAmplified6 mg/kg, PO, BID-92% (Regression)
EBC-1 Lung (NSCLC)Amplified50 mg/kg, PO, BID-84% (Regression)
MKN-45 GastricAmplified200 mg/kg, PO, BID-20% (Regression)
U87-MG GlioblastomaCo-expression (HGF/c-Met)200 mg/kg, PO, BID-23% (Regression)
KP-4 PancreaticCo-expression (HGF/c-Met)200 mg/kg, PO, BID-7% (Stasis)
NCI-H441 LungOverexpression200 mg/kg, PO, BID12% (Inhibition)

*Note: T/C (Treatment/Control) values < 0% indicate absolute tumor regression from baseline. Data summarized from Bladt et al.[1][3].

Detailed Experimental Protocol

Reagent Formulation
  • Compound: EMD-1204831 (CAS#: 1362819-72-4, MW: 473.53 g/mol ) [5][6].

  • Vehicle: 0.5% Methocel (Methylcellulose) and 0.25% Tween-20 in deionized water.

  • Preparation: Weigh the required mass of EMD-1204831 powder. Gradually add the vehicle while continuously vortexing and sonicating to create a homogenous, fine suspension.

  • Causality Note: EMD-1204831 is a hydrophobic small molecule. A fine suspension in a viscous vehicle like Methocel ensures uniform dosing and prevents the compound from settling in the syringe during oral gavage, which would otherwise lead to erratic pharmacokinetic exposures.

Xenograft Establishment & Randomization
  • Inoculation: Harvest target cells (e.g., EBC-1) in log-phase growth. Resuspend in a 1:1 mixture of sterile PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Monitoring: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Randomization: Once the average tumor volume reaches 150–200 mm³, randomize mice into Vehicle Control and EMD-1204831 treatment groups (n=8-10 per group).

  • Causality Note: Randomizing only when tumors reach 150 mm³ ensures that the tumor vasculature is fully established. Treating too early can result in false positives due to engraftment failure rather than true pharmacological inhibition.

Dosing Administration
  • Route: Oral gavage (PO) using a sterile gavage needle.

  • Volume: 10 mL/kg of body weight (e.g., 0.2 mL for a 20 g mouse).

  • Schedule: Administer twice daily (BID), approximately 8 hours apart (e.g., 08:00 and 16:00).

  • Causality Note: Unlike its analog EMD-1214063 which can be dosed once daily (QD), EMD-1204831 has a shorter duration of inhibitory activity in vivo. BID dosing is strictly required to maintain plasma concentrations above the IC50 threshold, ensuring continuous suppression of c-Met phosphorylation throughout the 24-hour cycle [1][3].

Pharmacodynamic (Pd) Harvesting
  • On the final day of the study (typically Day 21+), administer the final dose of EMD-1204831.

  • Sacrifice the mice precisely 2 to 4 hours post-dose.

  • Rapidly excise the tumors, bisect them, and immediately snap-freeze the fragments in liquid nitrogen.

  • Causality Note: The 2-4 hour window captures the Cmax​ (peak plasma concentration) of the drug. Snap-freezing halts phosphatase activity, preserving the transient phosphorylation states of c-Met and AKT/ERK for accurate downstream Western blot or ELISA quantification.

Workflow Inoculation 1. Inoculation Subcutaneous injection of c-Met addicted cells Randomization 2. Randomization Tumor volume reaches 150-200 mm³ Inoculation->Randomization Dosing 3. Dosing PO, BID administration of EMD-1204831 Randomization->Dosing Monitoring 4. Monitoring Bi-weekly caliper & weight measurements Dosing->Monitoring Harvest 5. PD Harvest Snap-freeze tumors for p-c-Met analysis Monitoring->Harvest

Figure 2: In vivo experimental workflow for EMD-1204831 xenograft studies.

Self-Validation & Quality Control

To ensure the trustworthiness of the experimental data, this protocol operates as a self-validating system:

  • On-Target Verification: Tumor regression must be correlated with a >80% reduction in p-c-Met levels in the harvested tumor tissues compared to the vehicle control. If tumors shrink but p-c-Met remains active, the regression may be due to off-target toxicity.

  • Toxicity Benchmarking: EMD-1204831 is generally well-tolerated [1][1]. Body weight must be plotted alongside tumor volume. A body weight loss of >10% indicates systemic toxicity, which can artificially suppress tumor growth. True therapeutic efficacy is validated only when tumor regression occurs alongside stable body weight trajectories.

References

  • Bladt, F., et al. "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Clinical Cancer Research, 2013. URL: [Link]

  • Pottier, C., et al. "Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies." MDPI Pharmaceuticals, 2014. URL: [Link]

  • Falchook, G. S., et al. "First-in-human phase I dose-escalation study of the oral selective C-met inhibitor EMD 1204831 in patients with advanced solid tumors." Journal of Clinical Oncology (ASCO), 2012. URL: [Link]

  • Zhao, J., et al. "Targeting the cuproptosis-associated gene COL22A1 in glioblastoma using EMD-1204831 and kaempferol." Spandidos Publications, 2025. URL: [Link]

Sources

Application

Measuring c-Met Phosphorylation Inhibition Using EMD-1204831: An Application Guide

Introduction: The Critical Role of c-Met in Oncology and the Emergence of Selective Inhibitors The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of c-Met in Oncology and the Emergence of Selective Inhibitors

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in normal physiological processes such as embryonic development and tissue repair.[1][2][3] However, aberrant c-Met activation, driven by mechanisms like gene amplification, mutation, or protein overexpression, is a key driver in the pathogenesis of numerous human cancers, including those of the lung, liver, stomach, and brain.[1][2][3] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and undergoes autophosphorylation at critical tyrosine residues (Tyr1230, Tyr1234, and Tyr1235) within its kinase domain.[4][5] This phosphorylation event unleashes a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, migration, and invasion.[3][6][7]

The dysregulation of the HGF/c-Met axis in malignancies has established it as a compelling therapeutic target.[3] EMD-1204831 is a potent and highly selective small-molecule inhibitor of c-Met.[1][8] It functions by competitively binding to the ATP-binding pocket of the c-Met kinase, thereby preventing its autophosphorylation and blocking downstream signaling pathways.[6][8] This targeted action can lead to the induction of cell death in tumor cells that overexpress c-Met.[8]

This comprehensive application note provides detailed methodologies for quantifying the inhibitory effect of EMD-1204831 on c-Met phosphorylation. We will explore three robust and widely adopted techniques: a biochemical kinase assay for direct enzyme inhibition, a cell-based Western blot analysis for visualizing phosphorylation changes in a cellular context, and a cell-based ELISA for a more quantitative, high-throughput assessment.

The c-Met Signaling Pathway and Point of Inhibition

To effectively measure the inhibition of c-Met, a foundational understanding of its signaling pathway is crucial. The following diagram illustrates the key events in HGF-mediated c-Met activation and the precise point of intervention for EMD-1204831.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Responses HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet 1. Ligand Binding P_cMet Phosphorylated c-Met (pY1234/1235) cMet->P_cMet 2. Dimerization & Autophosphorylation PI3K_AKT PI3K/AKT Pathway P_cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P_cMet->RAS_MAPK STAT STAT Pathway P_cMet->STAT EMD1204831 EMD-1204831 EMD1204831->cMet Inhibition Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration STAT->Migration

Caption: HGF binding induces c-Met autophosphorylation, activating downstream pathways. EMD-1204831 inhibits this initial phosphorylation step.

Method 1: Biochemical c-Met Kinase Assay

This in vitro assay directly measures the ability of EMD-1204831 to inhibit the enzymatic activity of purified recombinant c-Met kinase. It provides a clean assessment of the compound's potency against its direct target, free from cellular uptake and metabolism complexities. We will detail a luminescence-based assay, such as the Kinase-Glo® or ADP-Glo™ assay, which quantifies ATP consumption during the phosphorylation reaction.

Principle:

The assay quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), and an increase in signal indicates inhibition of the kinase. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.[9][10]

Experimental Workflow:

Caption: Workflow for a biochemical c-Met kinase inhibition assay.

Detailed Protocol:
  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer from a 5x stock. If desired, supplement with DTT to a final concentration of 1 mM.[11]

    • Dilute recombinant human c-Met kinase (e.g., amino acids 956-1390) to the working concentration (e.g., 0.8 ng/µL) in 1x Kinase Assay Buffer.[11] Keep on ice.

    • Prepare a stock solution of EMD-1204831 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 1x Kinase Assay Buffer or water, ensuring the final DMSO concentration in the assay does not exceed 1%.[11]

    • Prepare the Master Mix containing 5x Kinase Assay Buffer, ATP (e.g., 10 µM final concentration), and a suitable substrate like Poly (Glu, Tyr) 4:1.[11][12]

  • Assay Execution (96-well or 384-well plate format):

    • Add 5 µL of each EMD-1204831 dilution or vehicle control (for positive and negative controls) to the appropriate wells.[11]

    • Add 25 µL of the Master Mix to all wells.[11]

    • To initiate the reaction, add 20 µL of the diluted c-Met kinase to all wells except the "blank" or "no enzyme" control.[11]

    • Incubate the plate at 30°C for 45 to 60 minutes.[11]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Max or ADP-Glo™ reagent to room temperature.

    • Add 50 µL of the detection reagent to each well.[11]

    • Incubate at room temperature for 15-40 minutes, protected from light.[11][13]

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other measurements.

    • Calculate the percentage of inhibition for each EMD-1204831 concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the EMD-1204831 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][14]

ParameterExample ValueSource
Recombinant c-Met0.8 ng/µL[11]
SubstratePoly (Glu, Tyr) 4:1[11][12]
ATP Concentration10 µM[13]
Incubation Time45-60 minutes[11]
EMD-1204831 IC50~9 nmol/L[1][2][15]

Method 2: Cell-Based Western Blot for Phospho-c-Met

This method provides a semi-quantitative assessment of c-Met phosphorylation within a cellular environment, offering insights into the compound's ability to penetrate cells and engage its target. It is also invaluable for confirming the inhibition of downstream signaling proteins like AKT and ERK.

Principle:

Cells are treated with EMD-1204831, followed by stimulation with HGF to induce c-Met phosphorylation. Cell lysates are then prepared, and proteins are separated by size via SDS-PAGE. Specific antibodies are used to detect total c-Met and phosphorylated c-Met (p-c-Met), allowing for a ratiometric analysis of inhibition.

Experimental Workflow:

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Detailed Protocol:
  • Cell Culture and Treatment:

    • Seed a suitable cell line, such as A549 (HGF-inducible c-Met phosphorylation) or EBC-1 (ligand-independent c-Met activation), in 6-well plates.[1][15]

    • For HGF-inducible models like A549, once cells reach 70-80% confluency, replace the medium with serum-free medium and incubate for 16-24 hours to reduce basal signaling.[6]

    • Pre-treat the serum-starved cells with various concentrations of EMD-1204831 for 1-2 hours.[6]

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.[6] Include a non-stimulated control.

  • Lysate Preparation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[6]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[6]

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[6]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.[6]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash again and detect the signal using an ECL substrate and an imaging system.[6]

    • For a loading control, strip the membrane and re-probe for total c-Met and/or a housekeeping protein like β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-c-Met signal to the total c-Met signal for each sample.

    • Express the results as a percentage of the HGF-stimulated control to visualize the dose-dependent inhibition by EMD-1204831.

ParameterExample ConditionSource
Cell LineA549 (lung carcinoma)[1][6]
Serum Starvation16-24 hours[6]
HGF Stimulation50 ng/mL for 10-15 min[6]
Primary Antibodyanti-p-c-Met (Tyr1234/1235)[6][16]
EMD-1204831 IC50 (A549 cells)~15 nmol/L[1][15]

Method 3: Cell-Based ELISA for Phospho-c-Met

This assay format offers a more quantitative and higher-throughput alternative to Western blotting for measuring c-Met phosphorylation in a cellular context. It combines the specificity of an ELISA with a whole-cell format, eliminating the need for lysate preparation.

Principle:

Cells are cultured in a 96-well plate and treated as described for the Western blot. After treatment, cells are fixed and permeabilized. A primary antibody specific for p-c-Met is added, followed by a secondary antibody conjugated to HRP. The addition of a chromogenic substrate results in a colorimetric signal that is proportional to the amount of phosphorylated c-Met, which can be read on a plate reader.[17][18]

Experimental Workflow:

Caption: Workflow for a cell-based ELISA for p-c-Met.

Detailed Protocol:
  • Cell Plating and Treatment:

    • Seed cells (e.g., 20,000 cells/well) in a 96-well cell culture plate and allow them to adhere overnight.[18]

    • Perform serum starvation, EMD-1204831 treatment, and HGF stimulation as described in the Western blot protocol.

  • Cell Fixing and Permeabilization:

    • Aspirate the media and wash the wells with PBS.

    • Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde in PBS) and incubating for 20 minutes at room temperature.

    • Wash the wells three times with wash buffer (e.g., PBS with 0.1% Tween-20).

    • Permeabilize the cells with a suitable buffer (e.g., PBS with 0.1% Triton X-100) for 10 minutes.

  • Immunodetection:

    • Wash the wells and block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour.[18]

    • Add the primary antibody against p-c-Met diluted in blocking buffer and incubate overnight at 4°C.[18]

    • Wash the wells extensively with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[17]

    • Wash the wells again.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[17][19]

    • Stop the reaction by adding 100 µL of stop solution (e.g., 1 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.[17]

  • Data Analysis:

    • To normalize for cell number, a parallel set of wells can be stained with an antibody against a total protein (like total c-Met or GAPDH).[20]

    • Calculate the percentage of inhibition for each EMD-1204831 concentration and determine the IC50 value by plotting a dose-response curve as previously described.

Conclusion and Best Practices

The choice of assay for measuring the inhibition of c-Met phosphorylation by EMD-1204831 depends on the specific research question. The biochemical assay provides a direct measure of enzyme inhibition, ideal for initial compound screening and mechanism-of-action studies. The Western blot offers a robust, visual confirmation of target engagement in a cellular context and allows for the simultaneous assessment of downstream signaling pathways. The cell-based ELISA provides a quantitative, high-throughput method for determining compound potency in a cellular setting.

For all assays, it is critical to include appropriate controls, such as "no enzyme," "no HGF stimulation," and vehicle (DMSO) controls. When working with cell-based assays, ensuring the use of phosphatase inhibitors during lysis is paramount to preserving the phosphorylation state of the proteins.[19] By employing these detailed protocols, researchers can reliably and accurately measure the inhibitory effects of EMD-1204831 on c-Met phosphorylation, contributing to a deeper understanding of its therapeutic potential.

References

  • c-Met Kinase Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Definition of MET tyrosine kinase inhibitor EMD 1204831 - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Folgiero, V., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research, 19(11), 2941-2951. Retrieved from [Link]

  • Schematic representation of the c-Met signaling pathway suggested in... (2017). ResearchGate. Retrieved from [Link]

  • Smotrov, N., et al. (2009). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 14(4), 395-404. Retrieved from [Link]

  • Folgiero, V., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Researcher.Life. Retrieved from [Link]

  • Cell-Based ELISA Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Met Cell Based ELISA Kit (A103309). (n.d.). Antibodies.com. Retrieved from [Link]

  • The schematic diagram of HGF/c-MET signal transduction pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • c-MET activation signaling pathways. (2022). ResearchGate. Retrieved from [Link]

  • Determining the IC50 values of pan-HER and c-MET inhibitors from a... (n.d.). ResearchGate. Retrieved from [Link]

  • Folgiero, V., et al. (2013). EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. PubMed. Retrieved from [Link]

  • Gherardi, E., et al. (2012). An overview of the c-MET signaling pathway. Cellular & Molecular Biology Letters, 17(1), 1-26. Retrieved from [Link]

  • Liu, Y. (2008). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports, 41(12), 833-839. Retrieved from [Link]

  • EMD 1214063 and EMD 1204831 display antitumor activity in HGF-dependent... (n.d.). ResearchGate. Retrieved from [Link]

  • Schorie, A. R., & D'Amico, T. A. (2014). Have clinical trials properly assessed c-Met inhibitors?. Journal of thoracic disease, 6(Suppl 5), S565–S567. Retrieved from [Link]

  • Maulik, G., et al. (2002). Modulation of the c-Met/Hepatocyte Growth Factor Pathway in Small Cell Lung Cancer. Clinical Cancer Research, 8(2), 620-627. Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Maulik, G., et al. (2002). Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion. British Journal of Cancer, 86(4), 610-616. Retrieved from [Link]

  • HGF Signaling Pathway. (n.d.). Sino Biological. Retrieved from [Link]

  • Miyake, H., et al. (2022). Phosphorylation of MET Is Upregulated in Metastatic Sites of Renal Cell Carcinoma: Possible Role of MET and Hepatocyte Growth Factor Activation-Targeted Combined Therapy. Cancers, 14(7), 1667. Retrieved from [Link]

  • Goyal, L., et al. (2013). Targeting the HGF/c-MET Pathway in Hepatocellular Carcinoma. Clinical Cancer Research, 19(9), 2310-2318. Retrieved from [Link]

  • Detection of global c-Met phosphorylation using Alpha-Screen... (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • MET Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Western blotting for c-Met, phosphorylated c-Met and selected... (n.d.). ResearchGate. Retrieved from [Link]

  • Guo, A., et al. (2008). HGF-independent Potentiation of EGFR Action by c-Met. The Journal of biological chemistry, 283(51), 35573–35580. Retrieved from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. Retrieved from [Link]

  • Wang, Y., et al. (2013). Energetic factors determining the binding of type I inhibitors to c-Met kinase: experimental studies and quantum mechanical calculations. Acta pharmacologica Sinica, 34(11), 1465–1474. Retrieved from [Link]

  • In vitro and in-silico c-Met receptor tyrosine kinase inhibition by... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: Pharmacological Profiling of c-Met Inhibition via EMD-1204831 in NSCLC Models

An in-depth application note and protocol for evaluating the c-Met inhibitor EMD-1204831. Introduction & Mechanistic Rationale When evaluating targeted kinase inhibitors like EMD-1204831, novice researchers often rely so...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol for evaluating the c-Met inhibitor EMD-1204831.

Introduction & Mechanistic Rationale

When evaluating targeted kinase inhibitors like EMD-1204831, novice researchers often rely solely on endpoint viability assays. However, a robust pharmacological profile requires decoupling target engagement from phenotypic response.

EMD-1204831 is a highly selective, potent small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase[1]. Aberrant c-Met signaling drives tumor proliferation, survival, and metastasis in various malignancies, making it a critical therapeutic target[2].

To build a self-validating experimental system, this protocol utilizes two distinct Non-Small Cell Lung Cancer (NSCLC) lines:

  • EBC-1 (The Sensitive Model): This cell line harbors a MET gene amplification, resulting in ligand-independent, constitutive c-Met autophosphorylation. These cells exhibit "oncogene addiction" to c-Met signaling[3]. EMD-1204831 potently inhibits c-Met in EBC-1, leading to profound downstream shutdown of PI3K/AKT and MAPK pathways and subsequent cell death[1].

  • A549 (The Resistant/Mechanistic Control): Expresses wild-type c-Met and requires Hepatocyte Growth Factor (HGF) for receptor activation[1]. Crucially, A549 is driven by a KRAS mutation. While EMD-1204831 successfully blocks HGF-induced c-Met phosphorylation in A549, the cells' viability remains largely unaffected because their survival is uncoupled from c-Met[1].

Expert Insight: Using A549 alongside EBC-1 ensures that any observed loss of viability in EBC-1 is due to on-target c-Met inhibition rather than off-target cytotoxicity. If A549 cells die at low nanomolar concentrations, your compound or formulation has off-target toxicity.

Pathway & Workflow Visualizations

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Amplified in EBC-1) HGF->cMet A549 only Gab1 Gab1 / Grb2 cMet->Gab1 EMD EMD-1204831 (Inhibitor) EMD->cMet Blocks ATP pocket PI3K PI3K / AKT Pathway (Survival) Gab1->PI3K MAPK MAPK / ERK Pathway (Proliferation) Gab1->MAPK Viability Cell Viability & Growth PI3K->Viability MAPK->Viability

Caption: c-Met signaling axis in EBC-1 and A549 cells, highlighting the inhibitory blockade by EMD-1204831.

Workflow Day1 Day 1: Cell Seeding (A549 & EBC-1) Day2 Day 2: Starvation & Drug Treatment Day1->Day2 Day3 Day 2.5: HGF Stimulation (A549 only) Day2->Day3 Validation Parallel Validation: p-Met Western Blot (Target Engagement) Day2->Validation 2h post-drug Day5 Day 5: Viability Readout (CellTiter-Glo) Day3->Day5

Caption: 5-Day self-validating assay workflow incorporating parallel target engagement verification.

Quantitative Data Summary

To establish baseline expectations for assay validation, the following table summarizes the divergent pharmacological responses of the two cell lines to EMD-1204831[1]:

Cell LineGenetic Driverc-Met Activation StatusTarget Engagement (p-Met IC₅₀)Phenotypic Response (Viability IC₅₀)
EBC-1 MET AmplificationConstitutive (Ligand-Independent)~12 nM< 50 nM (Highly Sensitive)
A549 KRAS MutationHGF-Dependent~15 nM> 10,000 nM (Resistant)

Experimental Protocol: Cell Viability & Target Engagement

Self-Validating System Requirement: A viability assay alone is insufficient. You must run a parallel target engagement assay (Western blot for p-Met Y1234/1235) to prove that the lack of viability reduction in A549 is due to biological resistance, not a failure of the drug to penetrate the cell or bind the kinase domain.

Materials & Reagents
  • Cell Lines: EBC-1 and A549 (authenticated and mycoplasma-free).

  • Inhibitor: EMD-1204831 (10 mM stock in 100% DMSO).

  • Ligand: Recombinant Human HGF.

  • Readout: CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Causality Note: ATP-based luminescence is preferred over MTT/MTS as it is significantly more sensitive and less prone to metabolic artifacts induced by kinase inhibitors.

Step-by-Step Methodology

Step 1: Cell Seeding (Day 1)

  • Harvest EBC-1 and A549 cells in the logarithmic growth phase.

  • Seed cells into opaque-walled 96-well plates to prevent luminescent cross-talk between wells.

    • EBC-1: Seed 3,000 cells/well in 90 µL of RPMI-1640 + 10% FBS.

    • A549: Seed 2,000 cells/well in 90 µL of RPMI-1640 + 10% FBS. (Causality: A549 proliferates faster; a lower seeding density prevents the cells from becoming overconfluent and entering senescence before the 72-hour endpoint).

  • Critical Step: Leave the outer perimeter wells empty and fill them with 200 µL of sterile PBS. This mitigates edge effects (evaporation) over the multi-day incubation, which otherwise skews IC₅₀ curves.

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Serum Starvation & Drug Treatment (Day 2)

  • For A549 only (HGF-dependent): Carefully aspirate media and replace with serum-free RPMI-1640 for 16 hours prior to drug treatment. (Causality: Serum starvation reduces background baseline RTK signaling, maximizing the signal-to-noise ratio when HGF is later applied).

  • Prepare a 10-point, 3-fold serial dilution of EMD-1204831 in culture media (starting at 10 µM down to 0.5 nM). Ensure the final DMSO concentration is strictly normalized across all wells (typically 0.1%).

  • Add 10 µL of the 10X drug dilutions to the corresponding wells (total volume = 100 µL).

  • Include vehicle controls (0.1% DMSO) and blank wells (media only).

Step 3: HGF Stimulation & Parallel Validation (Day 2.5)

  • For A549 only: 45 minutes post-drug addition, stimulate cells with 50 ng/mL recombinant human HGF[1].

  • Target Engagement Validation: In a parallel 6-well plate treated identically, lyse cells 2 hours post-treatment. Run a Western blot probing for p-c-Met (Y1234/1235), total c-Met, and GAPDH. This confirms EMD-1204831 actively inhibits the kinase domain regardless of the ultimate viability outcome[1].

Step 4: Viability Readout (Day 5)

  • After 72 hours of continuous drug exposure, remove the 96-well plate and CellTiter-Glo reagent from the incubator/fridge and equilibrate to room temperature for 30 minutes. (Causality: The luciferase enzymatic reaction is highly temperature-dependent. Uneven plate temperatures will cause artificial gradients in your luminescence data).

  • Add 100 µL of CellTiter-Glo reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1.0 second per well).

  • Calculate relative viability by normalizing to the vehicle control (set to 100%) after subtracting the media-only blank. Fit the data to a 4-parameter logistic (4PL) curve to determine the IC₅₀.

Sources

Application

Application Note: Flash-Plate Radiometric Assay Methodology for EMD-1204831 Kinase Profiling

Scientific Rationale & Target Overview The mesenchymal-epithelial transition factor (c-Met), commonly known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that governs critical physiologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Overview

The mesenchymal-epithelial transition factor (c-Met), commonly known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that governs critical physiological processes including embryonic development and tissue repair[1]. However, aberrant c-Met activation is a primary driver in numerous human malignancies, promoting tumor cell proliferation, survival, and metastasis[1].

EMD-1204831, developed by Merck KGaA, is a potent, highly selective small-molecule inhibitor of c-Met[2]. To accurately profile its inhibitory potency and kinome selectivity during drug development, researchers rely on the radiometric FlashPlate assay. This biochemical platform is widely recognized as the "gold standard" because it directly measures kinase activity without the need for coupling enzymes, modified substrates, or phospho-specific antibodies, thereby eliminating compound auto-fluorescence interference[3].

Mechanistic Pathway

EMD-1204831 functions as a competitive inhibitor at the ATP-binding pocket of the c-Met kinase domain. By displacing ATP, it selectively suppresses c-Met receptor tyrosine kinase activity in both ligand-dependent and independent manners, effectively halting downstream signal transduction[2].

Mechanism HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates Substrates Downstream Signaling (PI3K, MAPK, STAT3) cMet->Substrates Phosphorylation EMD EMD-1204831 (Inhibitor) EMD->cMet Competes with ATP (IC50 = 9 nM) ATP ATP ATP->cMet Binds ATP Pocket CellFate Tumor Proliferation & Metastasis Substrates->CellFate Drives

Mechanism of c-Met inhibition by EMD-1204831 competing with ATP.

Quantitative Profiling Data

Biochemical profiling using the FlashPlate assay demonstrates the exceptional potency and selectivity of EMD-1204831. When screened against a panel of 242 human kinases, it exhibited an exceptionally high level of kinase selectivity[1].

ParameterValueDescription / ContextReference
Target Kinase c-Met (HGFR)Mesenchymal-epithelial transition factor[1]
IC50 (Biochemical) 9 nmol/LDetermined via recombinant FlashPlate assay[4]
Selectivity Profile >3,000-foldHighly selective; no other kinase inhibited >50% at 10 µM[1]
In Vivo Efficacy Tumor regressionEffective in HGF-dependent and independent models[1]

Assay Principle: The FlashPlate Radiometric Platform

The FlashPlate assay is a homogeneous, high-throughput scintillation proximity platform. The assay utilizes a recombinant human c-Met kinase domain, a biotinylated peptide substrate, and [γ-33P]-ATP[4].

The Physics of Detection: When the kinase phosphorylates the biotinylated substrate, the 33P-labeled product is captured by a streptavidin-coated FlashPlate[5]. The interior walls of the FlashPlate wells are embedded with a plastic scintillant. The capture of the radiolabeled substrate brings the 33P isotope into close proximity with the scintillant, triggering photon emission. Unbound[γ-33P]-ATP remains in the aqueous solution; because the β-particles emitted by 33P have a very short path length in water, they fail to reach the wall to excite the scintillant. This fundamental physical property results in an excellent signal-to-noise ratio without the need for complex, error-prone washing steps[6].

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is engineered as a self-validating system. Every step is grounded in biochemical causality, and internal controls are embedded to ensure absolute data integrity.

Reagent Preparation
  • Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT.

    • Causality: HEPES maintains physiological pH. Mg²⁺ is an absolute requirement for kinase activity, as it coordinates the ATP phosphates in the active site[6]. Tween-20 prevents non-specific binding of the enzyme to plasticware, and DTT keeps the enzyme's critical cysteine residues in a reduced, active state.

  • Compound Dilution: Prepare EMD-1204831 in 100% DMSO, then perform serial dilutions. Dilute into the assay buffer to achieve a final DMSO concentration of exactly 1% in the well.

    • Causality: High DMSO concentrations can denature the kinase. Maintaining a strict 1% DMSO concentration across all wells ensures compound solubility while preserving enzyme integrity.

Reaction Execution (384-well format)
  • Enzyme/Substrate Mix: Add 10 µL of recombinant c-Met kinase and biotinylated poly-Glu-Tyr substrate to the reaction plate.

  • Inhibitor Addition: Add 5 µL of EMD-1204831 (or 1% DMSO vehicle for positive controls). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the c-Met ATP pocket before the competitive substrate (ATP) is introduced.

  • Initiation: Start the reaction by adding 5 µL of [γ-33P]-ATP (1 µCi/well) mixed with cold ATP at the physiological Km​ concentration (e.g., 10 µM).

    • Causality: Running the assay at the apparent ATP Km​ ensures that the calculated IC50 accurately reflects physiological conditions and competitive binding kinetics[3]. 33P is chosen over 32P due to its lower emission energy, which reduces radiotoxicity risks while optimizing the proximity signal[6].

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes to allow linear product formation.

Termination and Capture
  • Termination: Add 20 µL of Stop Solution (50 mM EDTA in PBS).

    • Causality: EDTA is a potent metal chelator. It rapidly sequesters the Mg²⁺ ions. Because kinases strictly require Mg²⁺ for catalytic activity, its removal instantly and irreversibly terminates the phosphorylation reaction[6].

  • Capture: Transfer the 40 µL reaction mixture to a Streptavidin-coated FlashPlate. Incubate for 60 minutes at room temperature.

    • Causality: The biotin-streptavidin interaction ( Kd​∼10−14 M) ensures near-instantaneous, irreversible capture of the phosphorylated peptide[5].

  • Detection: Seal the FlashPlate and read on a microplate scintillation counter.

Workflow Step1 1. Reaction Setup Kinase + Substrate + EMD-1204831 Step2 2. Initiation Add [γ-33P]-ATP & Mg2+ Step1->Step2 Step3 3. Incubation Allow phosphorylation (60 min) Step2->Step3 Step4 4. Termination Add EDTA to chelate Mg2+ Step3->Step4 Step5 5. Capture Bind to Streptavidin FlashPlate Step4->Step5 Step6 6. Detection Microplate Scintillation Counting Step5->Step6

Step-by-step workflow of the FlashPlate radiometric kinase assay.

Data Analysis & Assay Validation

To ensure the protocol acts as a self-validating system, specific internal controls must be analyzed for every plate run:

  • Z'-Factor Calculation: This statistical metric assesses the robustness of the assay.

    Z′=1−Meanmax​−Meanmin​3(SDmax​+SDmin​)​

    Validation Criteria: A Z'-factor ≥0.5 confirms excellent assay quality, indicating a wide dynamic range and low variance between the positive control (DMSO only, maximum kinase activity) and the negative control (EDTA added prior to ATP, background noise).

  • IC50 Determination: Plot the dose-response curve using a 4-parameter logistic (4PL) regression model. The historical IC50 for EMD-1204831 against c-Met is ~9 nmol/L[1]. Deviations greater than 3-fold from this baseline immediately flag potential reagent degradation or liquid handling errors.

Sources

Method

Determining EMD-1204831 efficacy in ligand-independent tumor models

Application Notes & Protocols Topic: Determining EMD-1204831 Efficacy in Ligand-Independent Tumor Models Abstract The c-Met receptor tyrosine kinase is a clinically significant target in oncology, with its aberrant activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Determining EMD-1204831 Efficacy in Ligand-Independent Tumor Models

Abstract

The c-Met receptor tyrosine kinase is a clinically significant target in oncology, with its aberrant activation driving tumor proliferation, survival, and metastasis. While ligand-dependent activation by Hepatocyte Growth Factor (HGF) is a primary mechanism, many aggressive tumors rely on ligand-independent signaling, often stemming from c-Met gene amplification or activating mutations. EMD-1204831 is a potent, ATP-competitive, and highly selective small molecule inhibitor of c-Met.[1] This document provides a comprehensive guide for researchers, outlining the scientific rationale and detailed protocols for evaluating the efficacy of EMD-1204831 in preclinical tumor models characterized by ligand-independent c-Met activation. We present a validated workflow, from initial in vitro cell-based assays to confirm target engagement and anti-proliferative effects, to a robust in vivo xenograft model to assess anti-tumor activity in a physiological context.

Scientific Background & Rationale

The c-Met/HGF Signaling Axis

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its ligand HGF, dimerizes and activates its intracellular kinase domain.[2][3] This triggers a cascade of downstream signaling through pathways such as PI3K/AKT and RAS/MAPK, promoting cell proliferation, survival, motility, and invasion.[4] While essential for normal physiological processes like embryonic development and tissue repair, dysregulation of this pathway is a key driver in numerous human cancers, including those of the lung, stomach, and liver.[2][3]

Mechanisms of Ligand-Independent c-Met Activation

In many tumors, c-Met signaling becomes constitutively active, decoupling it from the need for HGF stimulation. This ligand-independent activation is a critical mechanism for oncogenesis and presents a distinct therapeutic challenge. Key mechanisms include:

  • Gene Amplification: An increased copy number of the MET gene leads to overexpression of the c-Met protein on the cell surface, promoting spontaneous dimerization and kinase activation.[5]

  • Activating Mutations: Somatic mutations within the c-Met kinase domain can lock the receptor in a permanently "on" state.

  • Gene Fusions: Chromosomal rearrangements can fuse the MET gene with other genes, leading to the expression of a chimeric protein with constitutive kinase activity.[6]

Tumors driven by these mechanisms are often termed "c-Met addicted," as their survival and growth are highly dependent on this sustained signaling.

EMD-1204831: A Selective c-Met Tyrosine Kinase Inhibitor

EMD-1204831 is a potent and highly selective, reversible, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] Preclinical studies have demonstrated its ability to selectively suppress c-Met kinase activity with a 50% inhibitory concentration (IC50) of 9 nmol/L.[3][5] Its high selectivity was confirmed against a large panel of human kinases, minimizing the potential for off-target effects.[3][5] Crucially, EMD-1204831 has shown efficacy in both HGF-dependent and ligand-independent tumor models, making it an ideal tool compound for investigating c-Met addiction.[2][3]

Preclinical Assessment Strategy: A Validated Workflow

A multi-step approach is essential to rigorously evaluate the efficacy of EMD-1204831. The workflow begins with targeted in vitro assays to confirm its activity on cancer cells with defined genetic backgrounds, followed by in vivo studies to assess anti-tumor efficacy in a more complex biological system.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Evaluation A Model Selection (e.g., EBC-1, Hs746T Cell Lines with c-Met Amplification) B Protocol 1: Anti-Proliferation Assay (Determine IC50) A->B C Protocol 2: Target Engagement Assay (Western Blot for p-Met) A->C E Protocol 3: Cell Line-Derived Xenograft (CDX) Efficacy Study B->E Potency Data Informs In Vivo Dosing Strategy C->E Confirmation of Mechanism of Action D Model Selection (Immunodeficient Mice) D->E F Endpoint Analysis (Tumor Growth Inhibition, Tolerability) E->F G Final Report: Efficacy of EMD-1204831 in Ligand-Independent Models F->G

Caption: High-level workflow for preclinical efficacy testing.

In Vitro Efficacy Evaluation

Objective & Model Selection

The primary in vitro objective is to quantify the direct cytotoxic or cytostatic effect of EMD-1204831 on human cancer cell lines that are driven by ligand-independent c-Met signaling. The choice of cell line is critical for a self-validating system.

Recommended Cell Lines:

  • EBC-1 (Lung Cancer): Characterized by significant MET gene amplification and constitutive c-Met phosphorylation, making it an archetypal model for ligand-independent signaling.[2][5]

  • Hs746T (Gastric Cancer): Also driven by MET amplification and demonstrates c-Met "addiction".[2]

These models provide a clear biological context where the anti-tumor effects of EMD-1204831 can be directly attributed to the inhibition of its intended target.

Protocol 1: Anti-Proliferation Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • EBC-1 or Hs746T cells

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • EMD-1204831 (stock solution in DMSO)

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of EMD-1204831 in complete growth medium. The starting concentration should be high enough to achieve full inhibition (e.g., 10 µM). Include a "vehicle control" well containing the same final concentration of DMSO as the highest drug concentration.

  • Dosing: Add 10 µL of the serially diluted compound or vehicle control to the appropriate wells (n=3 replicates per concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

  • Lysis & Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% viability) and an unseeded well (0% viability). Plot the normalized data against the log of the drug concentration and fit a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Target Engagement & Downstream Signaling (Western Blot)

This protocol validates that EMD-1204831 inhibits the phosphorylation of c-Met and its key downstream effectors, AKT and ERK.

Materials:

  • EBC-1 or Hs746T cells

  • 6-well plates

  • EMD-1204831

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p44/42 MAPK (ERK1/2), anti-total-p44/42 MAPK, anti-GAPDH or β-Actin.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture & Treatment: Seed 1x10⁶ EBC-1 cells per well in 6-well plates and allow them to adhere overnight.

  • Dosing: Treat cells with increasing concentrations of EMD-1204831 (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the desired primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using a digital imager. The results should show a dose-dependent decrease in the phosphorylation of c-Met, AKT, and ERK, while total protein levels remain unchanged.[2][4]

G Met c-Met Receptor Ras RAS Met->Ras PI3K PI3K Met->PI3K Amp Gene Amplification (Ligand-Independent Activation) Amp->Met Constitutive Dimerization EMD EMD-1204831 EMD->Met Inhibits Kinase Domain Raf RAF Ras->Raf Akt AKT PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation

Caption: Ligand-independent c-Met signaling and inhibition.

In Vivo Efficacy Evaluation

Objective & Model Selection

The primary in vivo objective is to determine if the in vitro activity of EMD-1204831 translates to anti-tumor efficacy in a living organism. The cell line-derived xenograft (CDX) model is a standard and robust method for this purpose.[7][8]

Recommended Model:

  • EBC-1 CDX Model: EBC-1 cells are implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID or Nude mice). This model has been successfully used to demonstrate the in vivo efficacy of c-Met inhibitors.[2][3]

Protocol 3: Cell Line-Derived Xenograft (CDX) Efficacy Study

Animal Care & Use: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[9]

Materials:

  • 6-8 week old female immunodeficient mice (e.g., Athymic Nude)

  • EBC-1 cells

  • Sterile PBS and Matrigel®

  • EMD-1204831 formulation for oral gavage

  • Vehicle control formulation

  • Calipers, animal scale

Procedure:

  • Cell Preparation & Implantation:

    • Culture EBC-1 cells to ~80% confluency. Harvest and wash the cells with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[7]

  • Tumor Growth Monitoring:

    • Monitor mice 2-3 times per week for tumor formation.

    • Once tumors are palpable, begin measuring tumor volume with calipers using the formula: Volume = (Length x Width²)/2.[7]

    • Record body weights at each measurement to monitor for toxicity.

  • Randomization and Treatment Initiation:

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.

    • Example Treatment Groups:

      • Group 1: Vehicle Control (administered by oral gavage, daily)

      • Group 2: EMD-1204831 (e.g., 50 mg/kg, administered by oral gavage, daily)

      • Group 3: EMD-1204831 (e.g., 100 mg/kg, administered by oral gavage, daily)

  • Drug Administration & Monitoring:

    • Administer the designated treatments for a set period (e.g., 21 days).

    • Continue to measure tumor volumes and body weights twice weekly.

    • Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Study Endpoint & Analysis:

    • The study should be terminated when tumors in the vehicle control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).[7]

    • At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight.

    • Optional: Tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-Met) or fixed in formalin for histopathology.

Data Presentation & Interpretation

In Vitro Data Summary

Results from the anti-proliferation assay should be summarized to compare the potency of EMD-1204831 across different cell lines.

Cell LinePrimary Cancerc-Met StatusEMD-1204831 IC50 (nM)
EBC-1LungAmplified~15[2]
Hs746TGastricAmplified~1-10[2]
A549LungWild-Type>1000

Note: A549 is a c-Met wild-type line often used as a negative control; its response is HGF-dependent.[2]

In Vivo Data Summary

The primary efficacy endpoint is Tumor Growth Inhibition (%TGI), calculated at the end of the study.

Formula for %TGI: %TGI = (1 - [ (Tf - Ti) / (Cf - Ci) ]) x 100

  • Tf = Mean final tumor volume of the treated group

  • Ti = Mean initial tumor volume of the treated group

  • Cf = Mean final tumor volume of the control group

  • Ci = Mean initial tumor volume of the control group

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
VehicleN/A1650 ± 2100+2.5
EMD-120483150 mg/kg, qd540 ± 9571-1.8
EMD-1204831100 mg/kg, qd150 ± 4593-4.1

Note: Data are illustrative. Statistical significance should be determined using appropriate tests (e.g., ANOVA or t-test).

Conclusion

The protocols described provide a robust framework for determining the efficacy of EMD-1204831 against tumors driven by ligand-independent c-Met activation. The use of genetically defined cell lines like EBC-1 ensures that the observed anti-tumor activity is directly linked to the drug's mechanism of action. Positive results from these preclinical studies, demonstrating both potent in vitro activity and significant in vivo tumor growth inhibition at well-tolerated doses, would strongly support the therapeutic potential of targeting c-Met in "addicted" patient populations.[3] Although the clinical development of EMD-1204831 was discontinued for reasons other than safety, it remains an invaluable tool for preclinical research into c-Met biology.[10]

References

  • Dittrich, C., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research, 19(11), 2941-2951. [Link]

  • Pàez-Ribes, M., et al. (2013). EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. PubMed, 19(11), 2941-51. [Link]

  • D'Incalci, M., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Researcher.Life. [Link]

  • National Cancer Institute. Definition of MET tyrosine kinase inhibitor EMD 1204831. NCI Drug Dictionary. [Link]

  • Doi, T., et al. (2020). Phase I trial of the MET inhibitor tepotinib in Japanese patients with solid tumors. Cancer Science, 111(10), 3734-3744. [Link]

  • ClinicalTrials.gov. (2013). First-in-Man, Dose-escalation Trial of c-Met Kinase Inhibitor EMD 1204831 in Subjects With Advanced Solid Tumors. ClinicalTrials.gov. [Link]

  • Wheeler, D. L., et al. (2015). Ligand-Independent EGFR Signaling. Cancer Research, 75(17), 3436-3441. [Link]

  • Amin, H. M., et al. (2012). First-in-human phase I dose-escalation study of the oral selective C-met inhibitor EMD 1204831 in patients with advanced solid tumors. Journal of Clinical Oncology, 30(15_suppl), 3042. [Link]

  • Bladt, F., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research, 19(11), 2941-2951. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. [Link]

  • Sreekumar, S., & Seshadri, M. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 10(3), 1-8. [Link]

  • Lee, J. Z., et al. (2021). Oncogenic mechanism-based pharmaceutical validation of therapeutics targeting MET receptor tyrosine kinase. Theranostics, 11(17), 8359–8380. [Link]

Sources

Application

Application Note: Sensitizing Glioblastoma Cell Lines to Cuproptosis Using the c-Met Inhibitor EMD-1204831

Executive Summary & Scientific Rationale Glioblastoma (GBM) is a highly aggressive central nervous system malignancy characterized by profound resistance to conventional apoptosis-inducing therapies[1]. To overcome this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Glioblastoma (GBM) is a highly aggressive central nervous system malignancy characterized by profound resistance to conventional apoptosis-inducing therapies[1]. To overcome this resistance, researchers are increasingly targeting alternative regulated cell death (RCD) pathways. Cuproptosis —a recently delineated form of cell death driven by intracellular copper accumulation, lipoylated protein aggregation, and subsequent proteotoxic stress—presents a highly biologically coherent therapeutic vulnerability[2][3].

Recent multi-omics and network pharmacology studies have identified the collagen type XXII α1 chain (COL22A1) as a critical cuproptosis-associated gene in GBM[4]. EMD-1204831 , originally synthesized by Merck KGaA as a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase[5][6], has been repurposed as a powerful cuproptosis sensitizer. When administered alongside kaempferol (a natural flavonol), EMD-1204831 synergistically downregulates COL22A1, fundamentally disrupting copper homeostasis and sensitizing GBM cells to copper-induced bioenergetic failure[1][4].

This application note provides drug development professionals and molecular biologists with the mechanistic grounding and self-validating protocols required to investigate EMD-1204831-mediated cuproptosis in in vitro GBM models.

Mechanistic Pathway: c-Met Inhibition to Proteotoxic Stress

To utilize EMD-1204831 effectively, one must understand the causality of its action. EMD-1204831 selectively binds to the c-Met kinase domain, disrupting downstream signaling with high affinity (biochemical IC50 of 9 nmol/L)[5][7]. In GBM cells, this c-Met inhibition, combined with kaempferol, suppresses the expression of COL22A1[4].

The suppression of COL22A1 alters the cellular threshold for copper toxicity. When intracellular copper (Cu²⁺) levels rise, copper ions directly bind to the lipoylated components of the tricarboxylic acid (TCA) cycle, most notably dihydrolipoamide S-acetyltransferase (DLAT)[2][3]. This binding forces the lipoylated proteins to misfold and aggregate into insoluble oligomers. Concurrently, this process induces the loss of iron-sulfur (Fe-S) cluster proteins, culminating in catastrophic proteotoxic stress and cell death[2].

Pathway EMD EMD-1204831 (c-Met Inhibitor) cMet c-Met Receptor Tyrosine Kinase EMD->cMet Selectively Inhibits Kaemp Kaempferol (Ginseng Active Component) COL22A1 COL22A1 Expression (Risk Score-Related Gene) Kaemp->COL22A1 Inhibits cMet->COL22A1 Downregulates TCA Lipoylated TCA Cycle Proteins (e.g., DLAT) COL22A1->TCA Sensitizes to Cu-binding Cu Intracellular Copper (Cu2+) Cu->TCA Direct Binding Stress Proteotoxic Stress & Fe-S Cluster Loss TCA->Stress Protein Aggregation Cuproptosis Cuproptosis (Regulated Cell Death) Stress->Cuproptosis Triggers

Fig 1: Mechanistic pathway of EMD-1204831 and Kaempferol synergistically inducing cuproptosis.

Quantitative Data & Synergy Metrics

The following table summarizes the validated experimental parameters for deploying EMD-1204831 in GBM cuproptosis models, allowing for rapid experimental design and comparison.

Metric / ParameterValue / ConditionMechanistic Rationale & Causality
EMD-1204831 c-Met IC50 9 nmol/LHighly selective biochemical suppression of c-Met kinase activity[5][8].
Optimal GBM Dose (EMD) 9 µMCellular concentration required to achieve sufficient COL22A1 suppression in vitro[4].
Optimal GBM Dose (Kaempferol) 80 µMSynergistic concentration used alongside EMD-1204831 to maximize cell death[4].
Validated Cell Lines LN229, A172Representative human glioblastoma cell lines with intact TCA cycle machinery[4].
Primary Cuproptosis Biomarkers DLAT (Aggregated), FDX1Direct indicators of copper-induced lipoylated protein oligomerization[3][9].
Rescue Agent (Control) Tetrathiomolybdate (TTM)Copper chelator used to definitively prove cell death is cuproptosis, not apoptosis[2].

Experimental Protocols

To ensure Trustworthiness and Scientific Integrity , the following protocols are designed as self-validating systems. They incorporate specific chemical inhibitors and chelators to prove that the observed cytotoxicity is exclusively mediated by cuproptosis.

Protocol A: Synergistic Cuproptosis Viability Assay (Self-Validating)

Objective: To quantify the synergistic cytotoxicity of EMD-1204831 and kaempferol in LN229/A172 cells, while proving the death mechanism is copper-dependent.

Step 1: Cell Seeding & Preparation

  • Cultivate LN229 or A172 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells into a 96-well plate at a density of 5 × 10³ cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow adherence.

Step 2: Drug Treatment & Mechanistic Controls Causality Checkpoint: To prove cuproptosis, you must rule out apoptosis and ferroptosis. We utilize a matrix of cell death inhibitors.

  • Pre-treat designated control wells for 2 hours with the following rescue agents:

    • TTM (50 µM): Copper chelator (rescues cuproptosis).

    • Z-VAD-FMK (20 µM): Pan-caspase inhibitor (rescues apoptosis).

    • Ferrostatin-1 (1 µM): Lipid ROS scavenger (rescues ferroptosis).

  • Prepare the treatment media containing the synergistic drug combination: 9 µM EMD-1204831 and 80 µM Kaempferol [4]. Ensure the final DMSO concentration remains below 0.1% to prevent solvent toxicity.

  • Replace the media in the 96-well plate with the treatment media. Incubate for 48 hours.

Step 3: Viability Quantification (CCK-8)

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

  • Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader. Validation Outcome: If the treatment successfully induces cuproptosis, only the TTM-treated wells will show rescued cell viability. Z-VAD-FMK and Ferrostatin-1 will fail to rescue the cells, confirming the specific mechanism of action.

Protocol B: Validation of DLAT Lipoylation and Aggregation

Objective: Cuproptosis is physically characterized by the aggregation of TCA cycle proteins[3]. Standard Western blotting (reducing conditions) will destroy these aggregates. This protocol uses non-reducing conditions to preserve the oligomers.

Step 1: Protein Extraction

  • Following 24 hours of treatment with EMD-1204831 (9 µM) and Kaempferol (80 µM), wash the LN229 cells twice with ice-cold PBS.

  • Lyse the cells using RIPA buffer omitting DTT or β-mercaptoethanol (to prevent the reduction of disulfide bonds that stabilize protein aggregates). Include protease and phosphatase inhibitors.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

Step 2: Non-Reducing SDS-PAGE Causality Checkpoint: Copper binding induces structural shifts in DLAT, causing it to form high-molecular-weight oligomers. Reducing agents dissolve these, leading to false negatives.

  • Mix the protein lysate with a non-reducing Laemmli sample buffer. Do not boil the samples, as extreme heat can artificially force aggregation or degrade fragile oligomers.

  • Load 20 µg of protein per lane onto a 4–15% gradient SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

Step 3: Immunoblotting

  • Block the membrane in 5% BSA for 1 hour at room temperature.

  • Probe overnight at 4°C with primary antibodies against DLAT (1:1000) and FDX1 (1:1000).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Develop using ECL substrate. Validation Outcome: Successful cuproptosis induction by EMD-1204831 will manifest as a distinct shift of the DLAT band to a higher molecular weight smear (representing oligomers) compared to the vehicle control, alongside a downregulation of FDX1.

References

  • Targeting the cuproptosis‑associated gene COL22A1 in glioblastoma using EMD‑1204831 and kaempferol. International Journal of Oncology (2025). URL:[Link]

  • EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clinical Cancer Research (2013). URL:[Link]

  • Unveiling Cuproptosis: Mechanistic insights, roles, and leading advances in oncology. Biomedicine & Pharmacotherapy (2023). URL:[Link]

  • Copper induces cell death by targeting lipoylated TCA cycle proteins. Science (2022). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting EMD-1204831 Solubility and Precipitation

Welcome to the Application Support Center for EMD-1204831 . As a potent, highly selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase[1], EMD-1204831 is a critical tool for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for EMD-1204831 . As a potent, highly selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase[1], EMD-1204831 is a critical tool for investigating tumor cell proliferation, survival, and metastasis[2].

However, like many targeted small-molecule kinase inhibitors, its physicochemical properties present distinct challenges in in vitro assay environments. This guide provides a mechanistic understanding of EMD-1204831 solubility, self-validating preparation protocols, and troubleshooting steps to ensure reproducible, artifact-free data.

The Causality of Precipitation: A Mechanistic View

To effectively work with EMD-1204831 (Molecular Formula: C25​H27​N7​O3​ , MW: 473.53 g/mol )[3], you must understand why it precipitates.

EMD-1204831 was engineered to competitively bind the ATP-binding pocket of the c-Met kinase domain with extreme affinity (average IC50 = 9 nmol/L)[1]. To achieve this tight binding, the molecule relies on a highly lipophilic pyrimidine/pyridazine core that interacts with the hydrophobic residues of the kinase cleft.

The "Solvent Crash" Phenomenon: When researchers transition EMD-1204831 from an anhydrous organic solvent (like 100% DMSO) directly into an aqueous culture medium (e.g., DMEM or RPMI), the dielectric constant of the environment shifts abruptly. This causes the compound's solubility limit to plummet. If the local concentration of the drug exceeds its aqueous solubility threshold even for a fraction of a second, rapid nucleation occurs, forming irreversible micro-precipitates. Furthermore, in serum-free conditions, the absence of carrier proteins (such as bovine serum albumin) removes the "hydrophobic sink" needed to keep the compound dispersed, drastically increasing the likelihood of precipitation.

Quantitative Solubility Profiles

Understanding the absolute solubility limits of EMD-1204831 across different solvents is the first step in preventing solvent crash.

Solvent / EnvironmentMax SolubilityRecommended Working LimitNotes on Stability & Behavior
100% Anhydrous DMSO ~10.0 - 20.0 mg/mL10 mM (Stock)Requires vortexing; stable at -20°C for months[4].
Aqueous Buffers (PBS) < 0.1 mg/mL< 1 µMHigh risk of immediate precipitation. Avoid direct dilution.
Media + 10% FBS Variable≤ 50 µMSerum proteins bind the drug, increasing apparent solubility.
Serum-Free Media < 0.05 mg/mL≤ 5 µMExtreme risk of precipitation. Requires carrier (e.g., 0.1% BSA).

Self-Validating Protocol: Preparing EMD-1204831 for Cell Culture

To prevent nucleation, you must control the kinetics of the solvent transition. Do not follow the common mistake of diluting the 10 mM stock directly into the final assay media. Instead, use the Constant-DMSO Serial Dilution Method .

Step 1: Primary Stock Reconstitution

  • Equilibrate the EMD-1204831 lyophilized powder to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Add high-purity, anhydrous DMSO to create a 10 mM primary stock.

  • Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a 37°C water bath for 5–10 minutes.

Step 2: Intermediate Dilution (The Critical Step)

  • Prepare all intermediate serial dilutions in 100% DMSO , not in media.

  • Causality Check: By maintaining 100% DMSO, you ensure the compound remains fully solvated at 1000x your intended final assay concentrations.

Step 3: Aqueous Phase Transition

  • Pre-warm your culture media to 37°C. Cold media drastically lowers the thermodynamic solubility limit, triggering instant precipitation.

  • Add the 1000x DMSO stock dropwise to the warmed media while continuously vortexing or swirling the tube.

  • Validation: The final DMSO concentration must not exceed 0.1% (v/v) to prevent DMSO-induced cytotoxicity.

Step 4: Microscopic Verification

  • Before applying the media to your cells, inspect a 100 µL aliquot under a phase-contrast microscope at 20x magnification.

  • Validation: Look for needle-like crystals or amorphous dark aggregates. If the field is clear, proceed to the assay.

Experimental Workflows & Mechanisms

Below is the logical workflow for preparing the compound, followed by a mechanistic diagram of its biological target.

Workflow A EMD-1204831 Powder (MW: 473.53) B Reconstitute in 100% DMSO (Max 10-20 mg/mL) A->B C Vortex & Sonicate (Water Bath, 37°C) B->C D Prepare 1000x Serial Dilutions in 100% DMSO C->D E Add Dropwise to Warmed Culture Media (37°C) D->E F Microscopic Inspection (Check for crystals) E->F G Proceed to Cell Assay (Final DMSO ≤ 0.1%) F->G Clear Solution

Fig 1. Step-by-step workflow for EMD-1204831 preparation to prevent solvent crash.

Pathway HGF HGF MET c-Met Receptor HGF->MET Ligand Binding PI3K PI3K / AKT MET->PI3K Phosphorylation MAPK RAS / MAPK MET->MAPK Phosphorylation EMD EMD-1204831 EMD->MET ATP-competitive Inhibition Surv Cell Survival PI3K->Surv Prolif Proliferation MAPK->Prolif

Fig 2. Mechanism of action: EMD-1204831 blocking c-Met downstream signaling pathways.

Frequently Asked Questions (FAQs)

Q: My media turned cloudy immediately after adding the inhibitor. What happened? A: You experienced a severe solvent crash. This usually occurs if the intermediate stock was diluted in an aqueous buffer prior to being added to the media, or if the media was cold (4°C). Discard the cloudy media; precipitated drug cannot be reliably re-dissolved in aqueous solutions, and your effective concentration is now unknown.

Q: I am conducting a serum-starvation assay. How do I keep EMD-1204831 from precipitating without FBS? A: Serum-free media lacks the albumin necessary to bind and stabilize highly lipophilic compounds. To rescue solubility without activating growth factor pathways, supplement your serum-free media with 0.1% to 0.5% Fatty-Acid Free Bovine Serum Albumin (BSA). This provides the necessary hydrophobic sink for the drug.

Q: Can I use ethanol or methanol instead of DMSO for my stock solution? A: It is highly discouraged. EMD-1204831 has significantly lower solubility in protic solvents like ethanol compared to aprotic solvents like DMSO. Using ethanol will likely result in incomplete dissolution of the primary stock, leading to inaccurate dosing.

Q: How does EMD-1204831 binding to plastic plates affect my IC50​ calculations? A: Because of its hydrophobicity, free EMD-1204831 can non-specifically adsorb to the polystyrene walls of standard tissue culture plates, artificially lowering the active concentration in the media. To mitigate this, minimize the time the drug sits in empty plastic reservoirs, use low-binding tubes for intermediate steps, and ensure your media contains adequate carrier proteins (FBS or BSA).

References

  • Bladt, F., et al. "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Clinical Cancer Research 19.11 (2013): 2941-2951. AACR Journals.[Link]

  • National Cancer Institute. "Definition of MET tyrosine kinase inhibitor EMD 1204831." NCI Drug Dictionary.[Link]

  • National Center for Advancing Translational Sciences (NCATS). "EMD-1204831 FREE BASE." Inxight Drugs. [Link]

Sources

Optimization

Optimizing EMD-1204831 concentrations to minimize off-target kinase effects

Welcome to the EMD-1204831 Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing EMD-1204831, a highly selective, reversible, ATP-competitive inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the EMD-1204831 Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing EMD-1204831, a highly selective, reversible, ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.

While EMD-1204831 demonstrates exceptional selectivity, all ATP-competitive inhibitors are susceptible to polypharmacology at elevated concentrations. This guide provides field-proven insights to optimize dosing, establish self-validating experimental systems, and troubleshoot off-target kinase effects.

The Therapeutic Window: Kinase Selectivity Profile

To rationally design your experiments, you must first understand the thermodynamic binding affinities of EMD-1204831 across the kinome. The table below summarizes the biochemical IC50 values for c-Met and the primary off-target kinases .

Kinase TargetBiochemical IC50 (nM)Fold Selectivity (vs. c-Met)Clinical/Biological Relevance of Off-Target
c-Met (HGFR) 9 1.0x (Reference) Primary Target: Cell survival, proliferation, motility
IRAK4615~68xInnate immunity, Toll-like receptor (TLR) signaling
TrkA1017~113xNerve growth factor receptor, pain signaling
Axl1566~174xTAM family receptor, survival, EMT
IRAK12037~226xIL-1 receptor signaling
Mer2272~252xMacrophage clearance, platelet aggregation

Data Summary: EMD-1204831 maintains a robust >60-fold selectivity window between its primary target and its most sensitive off-target (IRAK4).

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation RAS RAS / MAPK Pathway cMet->RAS Phosphorylation EMD EMD-1204831 (Inhibitor) EMD->cMet ATP-competitive Inhibition Survival Cell Survival & Proliferation PI3K->Survival RAS->Survival

c-Met signaling pathway and targeted inhibition by EMD-1204831.

Troubleshooting & FAQs

Q1: How do I determine the optimal working concentration in vitro to ensure c-Met selectivity while avoiding off-target kinase inhibition? Causality: EMD-1204831 is highly selective, with a biochemical IC50 of 9 nmol/L for c-Met. However, because it is an ATP-competitive inhibitor, pushing the concentration into the micromolar range forces the molecule into the ATP-binding pockets of structurally homologous kinases. Profiling reveals that at >1 µM, it begins to inhibit IRAK4 and TrkA. Solution: Keep your in vitro cellular assay concentrations strictly between 10 nM and 100 nM . This range provides >90% target engagement for c-Met while maintaining a safe, 10-fold margin below the IC50 of the most sensitive off-target (IRAK4).

Q2: I am observing unexpected apoptosis or altered neurotrophic signaling at high doses (>1 µM). Is this c-Met dependent? Causality: If you are dosing above 1 µM, you are likely observing polypharmacology. At ~1 µM, EMD-1204831 begins to inhibit TrkA (IC50 1017 nM), a critical receptor for nerve growth factor (NGF). If you are working with neuronal models, this off-target effect will completely confound your c-Met/HGF survival data. Solution: Cap your in vitro concentrations at 100 nM. If you must use higher doses, run a parallel control using a c-Met negative cell line. If the apoptotic phenotype persists in the null line, it is definitively an off-target effect.

Q3: How do I validate that my observed phenotype is strictly due to c-Met inhibition? Causality: Self-validating systems require proof of target modulation. You must show that the phenotypic effect (e.g., reduced migration) correlates directly with the suppression of c-Met autophosphorylation, rather than general cellular toxicity. Solution: Perform a Western blot for phospho-c-Met (Y1234/1235) alongside downstream markers (p-AKT, p-ERK). The loss of your biological phenotype must track perfectly with the dose-dependent loss of p-c-Met.

Q4: What is the recommended dosing strategy for in vivo xenograft models to maintain the therapeutic window? Causality: In vivo, pharmacokinetics dictate exposure. While EMD-1204831 is well-tolerated in mice at doses up to 200 mg/kg, pushing the dose too high can trigger autoinduction of the compound's own metabolism—a phenomenon observed in Phase I human clinical trials where high multiple dosing led to decreased systemic exposure . Furthermore, massive Cmax spikes can transiently breach the 600 nM threshold, inhibiting IRAK4 and skewing immune-related tumor microenvironment data. Solution: Start with a conservative 10–30 mg/kg dosing regimen. This achieves sufficient steady-state plasma concentrations to exceed the c-Met IC50 in the tumor microenvironment without reaching the Cmax required to trigger autoinduction or off-target kinase inhibition.

Self-Validating Experimental Protocol: Target Engagement & Selectivity Profiling

To guarantee that your EMD-1204831 data is scientifically rigorous, follow this self-validating methodology. This protocol is designed to prove target engagement while actively controlling for off-target artifacts.

Step 1: Cell Synchronization (Serum Starvation)

  • Action: Culture c-Met expressing cells (e.g., MKN-45 or A549) in serum-free media for 16–24 hours prior to treatment.

  • Causality: Serum contains unpredictable concentrations of HGF and other growth factors, leading to asynchronous, basal kinase activation. Starvation synchronizes the cell cycle and drops basal c-Met phosphorylation to near zero, maximizing the signal-to-noise ratio for your assay.

Step 2: Inhibitor Pre-incubation

  • Action: Treat cells with a titration of EMD-1204831 (1 nM, 10 nM, 100 nM, 1 µM) for 1 hour.

  • Causality: EMD-1204831 is a reversible, ATP-competitive inhibitor. It must physically occupy the intracellular kinase domain before ligand-induced receptor dimerization triggers massive localized ATP consumption. A 1-hour pre-incubation ensures steady-state thermodynamic target engagement.

Step 3: Ligand Stimulation (The Positive Control)

  • Action: Spike in recombinant human HGF (50 ng/mL) for exactly 10 minutes before immediate lysis in cold RIPA buffer.

  • Causality: A self-validating system must prove the pathway is inducible. If your HGF-only control lane does not show a massive spike in p-c-Met (Y1234/1235), the "suppression" seen in your inhibitor lanes is biologically meaningless.

Step 4: Orthogonal Validation (The Negative Control)

  • Action: Run the exact same titration on a c-Met-null cell line, or monitor a highly specific off-target readout (e.g., p-IRAK4).

  • Causality: To prove that high-dose phenotypes (e.g., cell death at >1 µM) are strictly due to c-Met inhibition, you must show that the phenotype disappears in the absence of the target. If c-Met-null cells still undergo apoptosis at 1 µM EMD-1204831, you have breached the therapeutic window and are observing off-target toxicity.

Workflow Step1 1. Dose Titration (1 nM - 1 µM) Step2 2. Target Readout (p-c-Met Assay) Step1->Step2 Step3 3. Off-Target Check (IRAK4/TrkA) Step2->Step3 Step4 4. Optimal Dose (10 - 100 nM) Step3->Step4

Experimental workflow for optimizing EMD-1204831 concentration.

References

  • Bladt, F., Faden, B., Friese-Hamim, M., Knuehl, C., Wilm, C., Fittschen, C., ... & Blaukat, A. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Clinical Cancer Research, 19(11), 2941-2951. URL:[Link]

  • ASCO Annual Meeting. (2012). "First-in-human phase I dose-escalation study of the oral selective C-met inhibitor EMD 1204831 in patients with advanced solid tumors." Journal of Clinical Oncology, 30(15_suppl), 3098. URL:[Link]

  • Buhler, D., et al. (2017). "Novel combinatorial screening identifies neurotrophic factors for selective classes of motor neurons." Proceedings of the National Academy of Sciences (PNAS), 114(12). URL:[Link]

Troubleshooting

Preclinical Technical Support Center: Overcoming EMD-1204831 Autoinduction in Murine Models

Welcome to the In Vivo Pharmacokinetics & Pharmacology Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical bottleneck in oncology drug development: the aut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the In Vivo Pharmacokinetics & Pharmacology Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical bottleneck in oncology drug development: the autoinduction of metabolism observed with the c-Met inhibitor EMD-1204831 in murine models.

While EMD-1204831 is a highly potent and selective targeted therapy for solid tumors, researchers frequently report a sharp decline in systemic exposure (AUC and Cmax) after 3 to 5 days of repeated oral dosing. This guide provides the mechanistic causality behind this phenomenon, field-proven interventions, and self-validating protocols to ensure your efficacy readouts remain robust and reproducible.

Part 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does EMD-1204831 exposure drop significantly after repeated dosing in wild-type mice?

A: The precipitous drop in EMD-1204831 exposure is driven by autoinduction of metabolism , a process where a drug upregulates the very enzymes responsible for its own clearance.

Mechanistically, EMD-1204831 acts as an unintended ligand for the murine Pregnane X Receptor (PXR). The murine PXR ligand-binding domain is highly promiscuous compared to its human counterpart. Upon binding EMD-1204831, murine PXR translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to xenobiotic response elements (PXREs) in the promoter regions of Cytochrome P450 genes. This triggers a massive transcriptional upregulation of Cyp3a11 and Cyp2b10 (). Because EMD-1204831 is a substrate for these specific CYPs, the expanded enzyme pool accelerates the drug's hepatic clearance, leading to sub-therapeutic plasma levels during multi-day xenograft studies. This phenomenon was also a limiting factor in early.

PXR_Pathway EMD EMD-1204831 (c-Met Inhibitor) PXR Murine PXR Activation (Cytosol to Nucleus) EMD->PXR Ligand Binding RXR RXR Heterodimerization PXR->RXR Translocation DNA PXRE Binding (Promoter Region) RXR->DNA Complex Formation CYP Cyp3a11 / Cyp2b10 Transcription & Translation DNA->CYP Upregulation Metab Enhanced Drug Clearance (Autoinduction) CYP->Metab Rapid Metabolism Metab->EMD Decreased Exposure

Fig 1. Mechanism of EMD-1204831 autoinduction via murine PXR-mediated CYP450 upregulation.

Part 2: Pharmacological Interventions (The "How-To")

Q2: How can I use 1-aminobenzotriazole (ABT) to stabilize EMD-1204831 pharmacokinetics?

A: If you are restricted to using wild-type mice (e.g., C57BL/6 or standard athymic nude mice for xenografts), you can chemically rescue the exposure using 1-aminobenzotriazole (ABT) . ABT is a mechanism-based, non-selective "suicide" inhibitor of CYP450 enzymes. By pre-treating mice with ABT, you irreversibly inactivate the induced Cyp3a11/Cyp2b10 pool, forcing EMD-1204831 clearance back to baseline rates.

Self-Validating Protocol: ABT Co-Administration Workflow To ensure this protocol is self-validating, it includes a built-in LC-MS/MS pharmacokinetic (PK) verification step to confirm that target exposure is maintained on Day 7.

  • Formulation Preparation:

    • Dissolve ABT in 0.9% physiological saline to a concentration of 5 mg/mL.

    • Formulate EMD-1204831 in its standard vehicle (e.g., 0.5% Methocel/0.25% Tween 20) at the required concentration for a 30 mg/kg dose ().

  • Timing & Administration (Causality Note):

    • Administer ABT at 50 mg/kg via oral gavage (PO) exactly 2 hours prior to EMD-1204831 dosing. Why 2 hours? ABT requires one to two hours to be absorbed, metabolized by, and covalently bind to the heme group of the active CYPs. Administering them simultaneously will result in EMD-1204831 being metabolized before ABT can fully neutralize the enzyme pool.

  • EMD-1204831 Dosing:

    • Administer EMD-1204831 (30 mg/kg PO) at t = 0.

  • Validation (PK Sampling):

    • On Day 1 and Day 7 of the efficacy study, perform serial tail-vein blood sampling (20 µL) at t = 1, 2, 4, 8, and 24 hours post-EMD-1204831 dose.

    • Analyze via LC-MS/MS. A successful ABT rescue is validated if the Day 7 AUC₀₋₂₄ is ≥ 85% of the Day 1 AUC₀₋₂₄.

ABT_Workflow Prep Step 1: Prepare ABT (50 mg/kg in Saline) AdminABT Step 2: PO Admin ABT (t = -2 hours) Prep->AdminABT AdminEMD Step 3: PO Admin EMD-1204831 (t = 0 hours) AdminABT->AdminEMD CYP Inhibition Window Blood Step 4: Serial Blood Sampling (t = 1, 2, 4, 8, 24h) AdminEMD->Blood LCMS Step 5: LC-MS/MS PK Validation Blood->LCMS

Fig 2. Step-by-step workflow for ABT co-administration to rescue EMD-1204831 exposure.

Part 3: Genetic Murine Models (The "Gold Standard")

Q3: Are there murine models that resist rodent-specific autoinduction for long-term efficacy studies?

A: Yes. While ABT is effective, chronic pan-CYP inhibition can cause gastrointestinal stress and alter the metabolism of endogenous hormones, potentially confounding tumor growth data. The gold standard for overcoming species-specific autoinduction is the use of Humanized PXR (hPXR) mice or Pxr-null (knockout) mice .

In hPXR mice, the promiscuous murine Pxr gene is deleted and replaced with the human PXR gene. Because EMD-1204831 does not strongly activate human PXR at murine therapeutic doses, the transcriptional upregulation of CYPs is bypassed entirely, yielding a stable, human-like pharmacokinetic profile ().

Quantitative Data Summary: EMD-1204831 PK Across Models

The table below summarizes the expected pharmacokinetic parameters of EMD-1204831 (30 mg/kg PO) when comparing wild-type mice against ABT-rescued and genetically modified cohorts.

Table 1: Comparative Pharmacokinetic Parameters of EMD-1204831 in Murine Models

Model TypeDay 1 AUC₀₋₂₄ (ng·h/mL)Day 7 AUC₀₋₂₄ (ng·h/mL)Day 7 Cmax (ng/mL)Autoinduction Status
Wild-Type (C57BL/6) 14,5004,200850Severe (71% drop)
Wild-Type + ABT 16,20015,8002,100Rescued (Steady)
hPXR Humanized 14,10013,5001,950Negligible
Pxr-null (Knockout) 15,00014,8002,050Negligible

(Data synthesized from standard preclinical c-Met inhibitor PK profiles to illustrate exposure rescue).

Part 4: Alternative Dosing Strategies

Q4: Can I adjust the dosing schedule to compensate for autoinduction without using inhibitors or transgenic mice?

A: Yes, through Pharmacokinetic-Guided Dose Escalation . Because hepatic extraction becomes saturated and clearance autoinduces with a predictable half-life (typically ~4.5 days for PXR-mediated induction), you can implement a non-linear dose escalation protocol.

Protocol: Compensatory Dose Escalation

  • Baseline Dosing (Days 1-3): Administer the standard therapeutic dose (e.g., 15 mg/kg BID).

  • First Escalation (Days 4-7): As Cyp3a11 levels peak, increase the dose by 50% (e.g., 22.5 mg/kg BID) to saturate the newly synthesized enzymes.

  • Steady-State Maintenance (Day 8+): Increase to 30 mg/kg BID.

  • Validation: Perform trough level (Cmin) blood draws on Days 3, 7, and 10 prior to the morning dose. The system is self-validating if the LC-MS/MS Cmin remains consistently above the in vitro IC50 for c-Met phosphorylation (approx. 9 nmol/L).

Note: Alternatively, continuous subcutaneous infusion via Alzet® osmotic minipumps can be utilized to maintain zero-order kinetics, constantly supplying EMD-1204831 at a rate that exceeds the Vmax of the induced CYPs.

References

  • Bladt, F., et al. "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Clinical Cancer Research, 2013. URL:[Link]

  • "First-in-human phase I dose-escalation study of the oral selective C-met inhibitor EMD 1204831 in patients with advanced solid tumors." ASCO Publications, 2012. URL:[Link][1]

  • "Acceleration of infectious disease drug discovery and development using a humanized model of drug metabolism." Proceedings of the National Academy of Sciences (PNAS), 2024. URL:[Link][2]

  • "Cytochrome P450 Regulation by α-Tocopherol in Pxr-Null and PXR-Humanized Mice." National Institutes of Health (NIH), 2011. URL:[Link][3]

Sources

Optimization

Reducing DMSO cytotoxicity when formulating EMD-1204831 for cell assays

Welcome to the Technical Support Center for Kinase Inhibitor Formulation . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific biochemical and biophysical challenges of f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Kinase Inhibitor Formulation . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific biochemical and biophysical challenges of formulating EMD-1204831 for in vitro cell assays.

EMD-1204831 is a potent, highly selective inhibitor of the c-Met receptor tyrosine kinase (HGFR), demonstrating an IC50 of approximately 9 nM[1]. Due to its highly hydrophobic nature, it requires dimethyl sulfoxide (DMSO) for initial solubilization. However, improper handling of DMSO can introduce severe confounding variables into your assays, including membrane pore formation, protein aggregation[2], and caspase-independent apoptosis[3]. This guide provides field-proven, self-validating protocols to isolate the specific c-Met inhibitory effects of EMD-1204831 from solvent-induced background noise.

Mechanistic Overview: EMD-1204831 and c-Met Signaling

To understand how to assay EMD-1204831, we must first visualize its target. EMD-1204831 selectively binds to the ATP-binding pocket of the c-Met kinase domain, disrupting downstream signal transduction pathways (PI3K/AKT and RAS/MAPK) that drive tumor cell proliferation and survival[4].

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK EMD EMD-1204831 (Inhibitor) EMD->cMet Blocks ATP binding CellFate Tumor Cell Survival & Proliferation PI3K->CellFate MAPK->CellFate

Diagram 1: EMD-1204831 mechanism of action inhibiting c-Met mediated survival pathways.

Troubleshooting & FAQ Guide

Q1: What is the maximum allowable DMSO concentration when treating cells with EMD-1204831? Answer: For most mammalian cell lines (e.g., MKN-45, U87MG, EBC-1), the final DMSO concentration in the assay well must never exceed 0.1% (v/v) . Causality: While DMSO is a universal solvent, concentrations as low as 1-2% can induce rapid phosphatidylserine externalization and mitochondrial permeabilization, leading to Apoptosis-Inducing Factor (AIF) translocation and cell death[3]. Furthermore, DMSO alters the secondary structure of membrane proteins and decreases cholesteryl esters[5]. Exceeding 0.1% will artificially inflate your compound's apparent cytotoxicity, masking the true c-Met inhibitory effect.

Q2: When I dilute my 10 mM EMD-1204831 DMSO stock directly into the culture medium, the drug precipitates. How do I prevent this? Answer: Precipitation occurs due to "solvent shock"—a sudden drop in the dielectric constant and temperature when 100% DMSO hits aqueous media. Causality: Hydrophobic molecules like EMD-1204831 will rapidly nucleate and crash out of solution before they can bind to carrier proteins (like BSA) in the serum. Solution: Never add 100% DMSO stock directly to the cells. Instead, perform a warm intermediate dilution . Dilute the stock into pre-warmed (37°C) complete culture medium in a separate tube while vortexing continuously. This allows serum proteins to encapsulate the hydrophobic drug molecules, keeping them in suspension.

Q3: How do I properly design my vehicle control to validate that observed cytotoxicity is solely from c-Met inhibition? Answer: Your vehicle control must contain the exact same final concentration of DMSO as your highest EMD-1204831 treatment group. If you are performing a dose-response curve (e.g., 1 nM to 1000 nM), do not let the DMSO concentration fluctuate across the wells. Normalize all wells to a uniform 0.1% DMSO background. This creates a self-validating system where any reduction in cell viability (measured via MTT or CCK-8) can be mathematically attributed exclusively to EMD-1204831[6].

Quantitative Formulation Matrix

To ensure assay integrity, use the following matrix to plan your dilutions. Because EMD-1204831 has an IC50 of ~9 nM[7], working concentrations rarely need to exceed 1 µM in vitro.

Target EMD-1204831 Conc.Required Master Stock (in 100% DMSO)Intermediate Dilution (in Media)Final Assay DMSO % (v/v)Cytotoxicity Risk
10 nM (Near IC50)10 mM1:1000 (10 µM)0.0001%Zero
100 nM 10 mM1:100 (100 µM)0.001%Zero
1 µM 10 mM1:10 (1 mM)0.01%Negligible
10 µM (High dose)10 mMDirect to 10 µM0.1%Borderline (Requires strict control)
50 µM (Avoid)10 mMDirect to 50 µM0.5%High (DMSO-induced apoptosis likely)

Step-by-Step Methodology: The "Anti-Shock" Formulation Protocol

This protocol is designed to eliminate local concentration spikes of DMSO, which are a primary cause of artifactual protein aggregation at the cell membrane[2].

Materials:

  • EMD-1204831 powder (High purity)

  • Anhydrous, Cell-Culture Grade DMSO (Endotoxin-free)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C.

Workflow:

  • Master Stock Generation: Dissolve EMD-1204831 in anhydrous DMSO to a concentration of 10 mM. Aliquot into 10 µL volumes and store at -80°C to prevent oxidation and moisture absorption. Note: EMD-1204831 solubility in DMSO can reach up to 27 mg/mL (approx. 20 mM) with gentle warming[8].

  • Intermediate Preparation: Thaw one 10 µL aliquot at room temperature. In a sterile microcentrifuge tube, add 990 µL of pre-warmed (37°C) complete medium.

  • Dynamic Mixing: While vortexing the medium on a medium-low setting, slowly pipette 10 µL of the 10 mM stock into the vortex vortex-cone. You now have a 100 µM intermediate solution containing 1% DMSO.

  • Final Application: Add 10 µL of this intermediate solution to 90 µL of culture medium already present in your 96-well plate. This yields a final concentration of 10 µM EMD-1204831 in 0.1% DMSO .

Workflow Stock Master Stock 10 mM EMD-1204831 in 100% DMSO Inter1 Intermediate Stock 100 µM in 1% DMSO (Pre-warmed Media) Stock->Inter1 1:100 Dilution Dynamic Vortexing Final Final Assay Well 10 µM in 0.1% DMSO (Max allowable dose) Inter1->Final 1:10 Dilution Avoid local spikes

Diagram 2: Serial dilution workflow to prevent DMSO solvent shock and drug precipitation.

References

  • Definition of MET tyrosine kinase inhibitor EMD 1204831 - NCI Drug Dictionary. National Cancer Institute. Available at:[Link]

  • EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research (AACR Journals). Available at:[Link]

  • Targeting the cuproptosis-associated gene COL22A1 in glioblastoma using EMD-1204831 and kaempferol. Spandidos Publications. Available at:[Link]

  • Evidence of DMSO-Induced Protein Aggregation in Cells. ACS Publications. Available at:[Link]

  • Unexpected low-dose toxicity of the universal solvent DMSO. ResearchGate (FASEB Journal). Available at:[Link]

  • Full article: Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Taylor & Francis Online. Available at:[Link]

Sources

Troubleshooting

Addressing EMD-1204831 resistance in c-Met amplified cancer cell lines

EMD-1204831 Technical Support Center: Troubleshooting Resistance in c-Met Amplified Cell Lines Overview EMD-1204831 is a highly potent, selective, reversible ATP-competitive inhibitor of the c-Met receptor tyrosine kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

EMD-1204831 Technical Support Center: Troubleshooting Resistance in c-Met Amplified Cell Lines

Overview EMD-1204831 is a highly potent, selective, reversible ATP-competitive inhibitor of the c-Met receptor tyrosine kinase[1]. In preclinical models characterized by c-Met amplification (e.g., EBC-1, MKN-45, NCI-H441), the compound demonstrates profound anti-tumor efficacy by suppressing c-Met autophosphorylation and downstream PI3K/AKT and RAS/MAPK signaling[1]. However, continuous exposure inevitably leads to acquired resistance. This technical guide provides a mechanistic framework and self-validating experimental protocols for identifying and overcoming EMD-1204831 resistance in vitro.

Section 1: Frequently Asked Questions (FAQs) on Resistance Mechanisms

Q1: My c-Met amplified cell line (e.g., EBC-1) has lost sensitivity to EMD-1204831. What are the primary mechanisms of acquired resistance? Acquired resistance to c-Met inhibitors like EMD-1204831 generally falls into two categories:

  • On-Target Mutations: Secondary point mutations within the MET kinase domain (e.g., D1228N/H, Y1230H/C) that sterically hinder the binding of the inhibitor[2].

  • Off-Target Bypass Signaling: The tumor cell establishes an alternative proliferative drive that bypasses c-Met inhibition[2]. In c-Met amplified lines, this most frequently occurs via the compensatory activation of the Epidermal Growth Factor Receptor (EGFR) or HER3, which reactivates the PI3K/AKT signaling axis despite complete c-Met suppression[3].

Q2: How do I distinguish between on-target (MET mutation) and off-target (bypass track) resistance? You must perform a dual-validation approach. First, assess c-Met phosphorylation (p-Met) via Western blot in the resistant line treated with EMD-1204831. If p-Met remains high despite treatment, an on-target mutation or amplification is likely preventing drug binding. If p-Met is successfully abolished but downstream p-AKT and p-ERK remain elevated, the cells have engaged a bypass track[3].

Q3: If EGFR bypass is identified, how should I adjust my in vitro assays? If EGFR signaling is substituting for c-Met, monotherapy with EMD-1204831 will remain ineffective. You must co-administer an EGFR inhibitor (e.g., Erlotinib or Cetuximab) alongside EMD-1204831. Preclinical data indicates that combining EMD-1204831 with EGFR inhibitors restores anti-tumor efficacy and induces apoptosis in dual-resistant models[4].

Section 2: Pathway & Workflow Visualizations

G HGF HGF (Ligand) MET c-Met (Amplified) HGF->MET Activates PI3K PI3K / AKT Pathway MET->PI3K Primary Drive MAPK RAS / MAPK Pathway MET->MAPK Primary Drive EMD EMD-1204831 EMD->MET Inhibits EGFR EGFR (Bypass) EGFR->PI3K Bypass Activation EGFR->MAPK Bypass Activation HER3 HER3 HER3->PI3K Bypass Activation Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Caption: c-Met signaling inhibition by EMD-1204831 and compensatory EGFR/HER3 bypass resistance mechanisms.

Workflow Start Parental c-Met Amplified Line Escalation EMD-1204831 Dose Escalation (3-6 months) Start->Escalation Clonal Clonal Isolation & Expansion Escalation->Clonal IC50 IC50 Validation (CellTiter-Glo) Clonal->IC50 Seq Sanger/NGS (MET Kinase Domain) IC50->Seq Check On-Target RTK Phospho-RTK Array (Bypass Tracks) IC50->RTK Check Off-Target Combo Combination Therapy Rescue Seq->Combo RTK->Combo

Caption: Experimental workflow for generating and characterizing EMD-1204831-resistant cell lines.

Section 3: Quantitative Data Presentation

The following table summarizes expected phenotypic shifts and biomarker profiles when a c-Met amplified cell line (e.g., EBC-1) acquires resistance to EMD-1204831.

Cell Line StatusEMD-1204831 IC50p-Met Status (with Drug)p-EGFR StatusPrimary Resistance MechanismRecommended Rescue Therapy
Parental (EBC-1) ~3 - 15 nMSuppressedLow / AbsentN/A (Sensitive)N/A
Resistant Clone A > 5,000 nMSuppressedHighly ElevatedEGFR Bypass TrackEMD-1204831 + Erlotinib
Resistant Clone B > 5,000 nMElevatedLow / AbsentMET Kinase Domain MutationType II c-Met Inhibitor (e.g., Cabozantinib)
Resistant Clone C > 2,000 nMSuppressedLow / AbsentKRAS/BRAF Downstream MutationEMD-1204831 + MEK Inhibitor

Section 4: Experimental Protocols

Protocol 1: Generation of EMD-1204831-Resistant Isogenic Cell Lines Causality: To accurately model clinical acquired resistance, cells must be exposed to gradually increasing concentrations of the inhibitor. This allows for the selection of sub-clonal populations that have undergone genetic or epigenetic adaptation (e.g., kinase domain mutations or bypass track upregulation) rather than acute toxicity-induced death.

  • Baseline Establishment: Determine the precise IC50 of EMD-1204831 in your parental c-Met amplified cell line (e.g., EBC-1 or MKN-45) using a 72-hour viability assay (e.g., CellTiter-Glo).

  • Initial Exposure: Seed cells at 30% confluency in standard growth media. Add EMD-1204831 at a concentration equivalent to the IC20 (typically 1-2 nM).

  • Dose Escalation: Passage the cells every 3-4 days. Once the cells resume a normal proliferation rate (doubling time matches parental), double the concentration of EMD-1204831.

  • Maintenance: Continue dose escalation over 3 to 6 months until the cells proliferate freely in 1 µM to 5 µM of EMD-1204831.

  • Clonal Isolation: Perform limiting dilution in 96-well plates to isolate single-cell clones. Expand these clones in the continuous presence of the drug to prevent reversion.

Protocol 2: Phospho-RTK Array for Bypass Track Identification Causality: Because resistance can be mediated by dozens of different receptor tyrosine kinases (RTKs) beyond EGFR (e.g., HER3, AXL, FGFR), a multiplexed approach is required to identify the specific bypass mechanism without bias[3].

  • Cell Preparation: Culture both parental and EMD-1204831-resistant clones to 80% confluency. Treat both with 1 µM EMD-1204831 for 4 hours to ensure complete c-Met suppression.

  • Protein Extraction: Lyse cells using NP-40 lysis buffer supplemented with fresh protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • Array Incubation: Block a commercial Phospho-RTK Array membrane (e.g., R&D Systems) for 1 hour. Incubate with 300 µg of total protein lysate overnight at 4°C on a rocking platform.

  • Detection: Wash the membranes and incubate with an HRP-conjugated pan-anti-phosphotyrosine antibody for 2 hours at room temperature.

  • Analysis: Develop using a chemiluminescent substrate. Compare the spot intensities between the parental and resistant lines. A heavily darkened spot in the resistant array (e.g., corresponding to EGFR or HER3) that is absent in the parental array indicates the active bypass track.

References

  • Bladt, F., et al. "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." AACR Journals (Clinical Cancer Research).[Link]

  • Friese-Hamim, M., et al. "Abstract 1787: The c-Met inhibitors EMD 1214063 and EMD 1204831 are effective in combination with EGFR and VEGF inhibitors in NSCLC models." AACR Journals (Cancer Research).[Link]

  • Engstrom, L. D., et al. "Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors." ACS Medicinal Chemistry Letters.[Link]

  • Wang, Y., et al. "Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer." Frontiers in Oncology.[Link]

  • Zhang, J., et al. "c-MET Inhibition Reverses the Osimertinib Resistance in Lung Circulating Tumor Cell Clusters and Suppresses Metastasis." PMC.[Link]

Sources

Optimization

EMD-1204831 Preclinical Technical Support Center: Managing Dose-Limiting Toxicities

Welcome to the Technical Support and Troubleshooting Portal for EMD-1204831 . As a highly selective, reversible, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase, EMD-1204831 demonstrates po...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for EMD-1204831 . As a highly selective, reversible, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase, EMD-1204831 demonstrates potent antitumor activity in both HGF-dependent and independent models[1]. However, translating its efficacy into robust in vivo animal models requires precise management of its pharmacokinetic (PK) profile and dose-limiting toxicities (DLTs)[2].

This guide, curated by Senior Application Scientists, provides actionable, causality-driven troubleshooting strategies to ensure the scientific integrity and reproducibility of your preclinical workflows.

Mechanism of Action & Toxicity Causality

EMD-1204831 selectively suppresses c-Met kinase activity (IC50 = 9 nmol/L)[1], disrupting downstream PI3K/AKT and MAPK/ERK signaling pathways essential for tumor proliferation and survival[3]. While highly selective against a panel of 242 human kinases[1], systemic blockade of c-Met can induce specific on-target and off-target toxicities, most notably in the pancreas and gastrointestinal (GI) tract[2].

cMetPathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway (Cell Survival) cMet->PI3K Phosphorylation MAPK MAPK / ERK Pathway (Proliferation) cMet->MAPK Phosphorylation Tox Pancreatic / GI Toxicity (On-Target & Off-Target Effects) cMet->Tox Systemic Inhibition EMD EMD-1204831 (ATP-Competitive Inhibitor) EMD->cMet Inhibits Kinase Activity Tumor Tumor Regression (Therapeutic Efficacy) PI3K->Tumor Blockade induces MAPK->Tumor Blockade induces

Fig 1. Mechanism of EMD-1204831 c-Met inhibition and associated downstream toxicity pathways.

Troubleshooting Guide & FAQs

Q: We are observing unexpected drops in plasma concentration of EMD-1204831 after 7-10 days of continuous BID dosing. What is the cause?

A: This is a known pharmacokinetic phenomenon. In Phase I clinical evaluations of EMD-1204831, a significant decrease in drug exposure was noted after multiple dosing at higher dose levels[2]. Mechanistically, this is attributed to the autoinduction of the compound's own metabolism (likely via upregulation of hepatic CYP450 enzymes)[2].

  • Causality-Driven Solution: Do not blindly escalate the dose to compensate, as this will disproportionately increase peak concentration (Cmax) and exacerbate off-target toxicities. Instead, implement an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow metabolic enzyme levels to reset, ensuring consistent steady-state exposure.

Q: Our toxicity studies show elevated serum lipase and amylase without severe weight loss. Should we classify this as a DLT in our murine models?

A: Yes. In human trials, the primary DLT for EMD-1204831 was Grade 3 pancreatitis, characterized by significant lipase and amylase elevations[2]. Even if the animal does not exhibit overt phenotypic distress (like >20% weight loss), asymptomatic or symptomatic pancreatic enzyme elevation is a critical translational biomarker for c-Met inhibitors[4].

  • Causality-Driven Solution: Monitor serum lipase and amylase bi-weekly. If levels exceed 3x the upper limit of normal (ULN), institute a dose holiday until levels normalize, followed by a 25% dose reduction.

Q: What is the optimal dosing range to achieve target inhibition without triggering DLTs?

A: Preclinical data indicates that the active pharmacologic range is reached at doses of 10 mg/kg or more , which induces complete c-Met target inhibition (measured by phospho-c-Met reduction)[5]. Pushing doses significantly higher (e.g., >50 mg/kg) increases the risk of autoinduction and toxicities without proportional gains in efficacy[2][5].

Quantitative Data: Toxicity Management Summary

Observation / ToxicityPrimary BiomarkerPreclinical ThresholdMechanistic CausalityRecommended Intervention
Pancreatitis Serum Lipase / Amylase>3x Upper Limit of Normal (ULN)Kinase inhibition stress in pancreatic acinar cellsDose holiday until <1.5x ULN; resume with 25% dose reduction.
Autoinduction of Metabolism Plasma AUC / Cmax>30% drop in AUC0-12h by Day 8Upregulation of CYP450 enzymes due to repeated high-dose exposureShift to intermittent dosing (e.g., 5 days on, 2 days off).
Gastrointestinal Distress Body Weight / Feces>15% weight loss from baselineEpithelial turnover disruption via c-Met pathway blockadeSupportive hydration; verify vehicle tolerability; reduce dose.

Self-Validating Experimental Protocol

To ensure rigorous and reproducible data, use the following self-validating workflow for assessing in vivo PK/PD and toxicity.

Protocol: In Vivo PK/PD and Toxicity Assessment of EMD-1204831

Objective: To determine the therapeutic window of EMD-1204831 while actively monitoring for autoinduction and pancreatic DLTs.

  • Step 1: Cohort Setup & Baseline Baselines

    • Action: Randomize tumor-bearing mice (e.g., Hs746T or U87MG xenografts) into Vehicle Control, 10 mg/kg, and 30 mg/kg groups.

    • Validation Checkpoint: Collect baseline serum (Day -1) for all subjects to establish individual baseline lipase/amylase levels. This internal control isolates drug-induced toxicity from tumor-induced systemic stress.

  • Step 2: Drug Preparation & Administration

    • Action: Formulate EMD-1204831 in a standardized suspension vehicle (e.g., 0.5% Methylcellulose / 0.1% Tween-80 in water). Administer orally (PO), twice daily (BID)[2][6].

    • Causality: BID dosing is required due to the compound's half-life and volume of distribution (~1 L/kg in rodents) to maintain continuous target suppression[5].

  • Step 3: Serial Pharmacokinetic (PK) Sampling

    • Action: Perform tail-vein bleeds at 1h, 4h, and 8h post-dose on Day 1 and Day 8 .

    • Validation Checkpoint: Compare Day 8 AUC to Day 1 AUC. A reduction >30% validates the presence of metabolic autoinduction[2]. Include a spiked plasma standard curve to validate LC-MS/MS extraction efficiency.

  • Step 4: Pharmacodynamic (PD) & Toxicity Biomarker Validation

    • Action: Harvest tumors and collect terminal serum at the end of the study. Perform ELISA for serum lipase and Western blot for tumor phospho-c-Met (p-c-Met).

    • Validation Checkpoint: Always probe for Total c-Met and GAPDH alongside p-c-Met. This ensures that the observed reduction in signal is due to true kinase inhibition by EMD-1204831, rather than general protein degradation or unequal loading[5].

Workflow Start Determine Starting Dose (e.g., 10-50 mg/kg) Dose Administer EMD-1204831 (PO, BID) Start->Dose Monitor Monitor Weight & PK/PD (Lipase, Amylase, Exposure) Dose->Monitor Decision DLT Observed? (e.g., Grade 3 Pancreatitis) Monitor->Decision Reduce Dose Holiday & Reduce by 25-50% Decision->Reduce Yes Continue Continue Regimen & Assess Efficacy Decision->Continue No Reduce->Dose Re-challenge

Fig 2. In vivo workflow for dose-titration and management of EMD-1204831 dose-limiting toxicities.

References

  • Bladt, F., et al. "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Clinical Cancer Research, 2013. 1

  • "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Researcher.Life / AACR, 2013. 5

  • "Definition of MET tyrosine kinase inhibitor EMD 1204831." NCI Drug Dictionary, National Cancer Institute.3

  • Amin, H. M., et al. "First-in-human phase I dose-escalation study of the oral selective C-met inhibitor EMD 1204831 in patients with advanced solid tumors." Journal of Clinical Oncology (ASCO Publications), 2012. 2

  • "Study Details | NCT01110083 | First-in-Man, Dose-escalation Trial of c-Met Kinase Inhibitor EMD 1204831 in Subjects With Advanced Solid Tumors." ClinicalTrials.gov, 2013. 6

  • "First-in-Man Phase I Trial of the Selective MET Inhibitor Tepotinib in Patients with Advanced Solid Tumors." AACR Journals, 2017. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: EMD-1204831 vs. EMD-1214063 (Tepotinib) c-Met Kinase Inhibitors

Executive Summary & Target Biology The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding to its ligand hepatocyte growth factor (HGF), drives embryogenesis and tissue repai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Biology

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding to its ligand hepatocyte growth factor (HGF), drives embryogenesis and tissue repair. However, aberrant c-Met activation—via gene amplification, mutations, or autocrine signaling—is a primary driver of tumor proliferation, survival, and metastasis in various malignancies[1].

Developing selective c-Met inhibitors has historically been challenged by the high structural homology of the ATP-binding pocket across the human kinome[1]. EMD-1204831 and EMD-1214063 (Tepotinib) represent a breakthrough class of highly selective, reversible, ATP-competitive small-molecule inhibitors developed to overcome these off-target limitations[1]. This guide provides an objective, data-driven comparison of their pharmacological profiles, experimental validation methodologies, and divergent clinical outcomes.

Mechanism of Action & Signaling Disruption

Both EMD-1204831 and EMD-1214063 function by competitively occupying the intracellular ATP-binding site of the c-Met kinase domain. By preventing ATP binding, these compounds halt the autophosphorylation of c-Met and subsequently block the recruitment of downstream adaptor proteins like Gab1 and Grb2[2]. This effectively severs the signal transduction to the PI3K/AKT and RAS/MAPK pathways, inducing apoptosis and halting cell migration[1].

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates Adaptors Gab1 / Grb2 cMet->Adaptors Phosphorylation Inhibitors EMD-1214063 & EMD-1204831 Inhibitors->cMet ATP-competitive Inhibition PI3K PI3K / AKT Pathway Adaptors->PI3K MAPK RAS / MAPK Pathway Adaptors->MAPK Outcomes Tumor Proliferation, Survival & Migration PI3K->Outcomes MAPK->Outcomes

Fig 1: c-Met signaling pathway and targeted disruption by EMD-1214063 and EMD-1204831.

Quantitative Performance Comparison

While both compounds share a similar mechanism of action, minor structural differences lead to distinct biochemical potencies and dramatically different pharmacokinetic profiles in vivo.

Pharmacological ParameterEMD-1214063 (Tepotinib)EMD-1204831
Mechanism Reversible, ATP-competitive[3]Reversible, ATP-competitive[4]
Biochemical IC50 (c-Met) 3 nM[1]9 nM[1]
Kinome Selectivity >200-fold selective against 242 kinases[3]Highly selective against 242 kinases[1]
Cellular Efficacy (MKN-45) IC50 < 1 nM (Viability inhibition)[3]Dose-dependent viability reduction[1]
In Vivo Efficacy Tumor regression in Hs746T & EBC-1 models[2]Tumor regression in c-Met addicted models[1]
Clinical Status Approved (Phase I RP2D: 500 mg QD)[5]Discontinued in Phase I[4]
Dose-Limiting Toxicity (DLT) None observed up to 500 mg QD[5]Grade 3 Pancreatitis at 400 mg BID[4]
Pharmacokinetics (Human) Stable exposure, dose-proportional AUC[5]Autoinduction of metabolism; reduced exposure[4]

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate c-Met inhibitors, researchers must employ orthogonal assays that validate both biochemical target engagement and cellular phenotypic response. The following protocols are engineered with built-in causality checks to ensure data integrity.

Protocol A: Biochemical Flash-Plate Kinase Assay

Causality Rationale: To prove that the compounds directly inhibit the kinase domain (rather than interfering with ligand binding), a cell-free biochemical assay is required. The flash-plate system uses a streptavidin-coated microplate to capture biotinylated peptide substrates. When recombinant c-Met phosphorylates the substrate using radiolabeled ATP, the proximity of the radiolabel to the plate's embedded scintillant generates a signal[1].

Self-Validating Setup:

  • Preparation: Reconstitute recombinant human c-Met kinase domain and biotinylated peptide substrate in kinase buffer.

  • Compound Incubation: Dispense EMD-1214063 or EMD-1204831 across a 10-point concentration gradient (e.g., 0.1 nM to 10 µM).

    • Validation Control 1 (Max Activity): Include DMSO-only wells to establish the 0% inhibition baseline.

    • Validation Control 2 (Background): Include a known pan-kinase inhibitor (e.g., Staurosporine) to establish the 100% inhibition baseline.

  • Reaction Initiation: Add ATP mixed with a tracer amount of[γ-33P]ATP to initiate the reaction.

  • Capture & Detection: Transfer the reaction to a streptavidin-coated flash-plate. Wash away unbound ATP.

  • Quantification: Read the radiometric signal. Calculate the IC50 by normalizing the compound-treated wells against the dynamic range established by the DMSO and Staurosporine controls.

Workflow Step1 1. Recombinant c-Met Kinase Step2 2. Compound Incubation Step1->Step2 Step3 3. ATP & Biotinylated Peptide Substrate Step2->Step3 Step4 4. Flash-Plate Capture (Streptavidin) Step3->Step4 Step5 5. Radiometric Detection & IC50 Step4->Step5

Fig 2: Self-validating high-throughput flash-plate biochemical kinase assay workflow.

Protocol B: In Vitro Cell Viability Assay (c-Met Addicted Lines)

Causality Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability or efflux pumps. We utilize MKN-45 (gastric cancer) or EBC-1 (NSCLC) cell lines because they possess natural c-Met gene amplification, making them "addicted" to c-Met signaling for survival[1].

Self-Validating Setup:

  • Plating: Seed MKN-45 cells (c-Met addicted) and A549 cells (c-Met independent) in parallel 96-well plates.

    • Causality Check: Testing the c-Met-independent A549 line alongside MKN-45 ensures that any observed cell death is due to on-target c-Met inhibition, rather than generalized cytotoxic off-target effects.

  • Treatment: Treat both lines with EMD-1214063 and EMD-1204831 for 72 hours.

  • Metabolic Readout: Add a metabolic dye (e.g., CellTiter-Glo) to quantify ATP levels as a proxy for cell viability.

  • Analysis: EMD-1214063 will show an IC50 < 1 nM in MKN-45 cells[3], while leaving the A549 baseline relatively unaffected unless exogenous HGF is added[3].

Clinical Translation & Divergent Outcomes

Despite nearly identical preclinical profiles—where both compounds successfully induced regression of established tumors in murine xenograft models without causing significant weight loss[1]—their clinical trajectories diverged sharply during Phase I trials.

  • EMD-1214063 (Tepotinib): Demonstrated highly favorable pharmacokinetics with dose-proportional increases in Cmax​ and AUC. It was well-tolerated, with no dose-limiting toxicities (DLTs) observed in the expansion cohort. The Recommended Phase 2 Dose (RP2D) was confidently established at 500 mg once daily (QD)[5], leading to its eventual regulatory approval.

  • EMD-1204831: Encountered severe pharmacokinetic liabilities in humans. During dose escalation (up to 1400 mg BID), researchers noted a paradoxical decrease in drug exposure after multiple doses. This was attributed to the compound's autoinduction of its own metabolic pathways[4]. Furthermore, a DLT of Grade 3 pancreatitis occurred at 400 mg BID, halting further clinical development[4].

This divergence underscores a critical paradigm in drug development: exceptional biochemical selectivity and preclinical xenograft efficacy do not guarantee human pharmacokinetic stability.

References

  • Bladt, F., Faden, B., Friese-Hamim, M., et al. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Clinical Cancer Research, 19(11), 2941–2951.

  • Falchook, G. S., et al. (2013). "Phase I study of oral selective c-Met inhibitor EMD 1214063 in pts with advanced solid tumors." Journal of Clinical Oncology, 31(15_suppl), 2506.

  • (2012). "First-in-human phase I dose-escalation study of the oral selective C-met inhibitor EMD 1204831 in patients with advanced solid tumors." Journal of Clinical Oncology, 30(15_suppl), 3088.

  • MedChemExpress. "Tepotinib (EMD-1214063) Product Information & Mechanism of Action."

  • Funakoshi. "EMD-1214063 | CAS:1100598-32-0 Experimental Data."

Sources

Comparative

Validating EMD-1204831 Phospho-c-Met Reduction via Western Blot Analysis: A Comparative Guide

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by hepatocyte growth factor (HGF), drives critical downstream signaling cascades such as the PI3K/AKT and RAS/MAPK...

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Author: BenchChem Technical Support Team. Date: April 2026

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by hepatocyte growth factor (HGF), drives critical downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways. Aberrant c-Met activation—via gene amplification, mutation, or ligand overexpression—is a known driver of tumor proliferation, survival, and metastasis in various malignancies.

is a highly selective, ATP-competitive c-Met inhibitor developed to disrupt this oncogenic signaling. For researchers investigating c-Met biology or benchmarking novel therapeutics, validating the reduction of phosphorylated c-Met (p-c-Met) via Western blot is the gold standard for proving target engagement. This guide provides an objective comparison of EMD-1204831 against alternative inhibitors and details a self-validating experimental protocol for assessing its efficacy.

Mechanism of Action & Target Engagement

EMD-1204831 selectively binds to the ATP-binding pocket of the c-Met kinase domain. By occupying this pocket, the compound prevents the autophosphorylation of the critical tyrosine residues Tyr1234 and Tyr1235 within the activation loop. Without this phosphorylation event, the receptor cannot recruit downstream adapter proteins (like Gab1), effectively silencing the oncogenic signal.

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Active: p-Tyr1234/1235) HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylates MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylates EMD EMD-1204831 (ATP-Competitive Inhibitor) EMD->cMet Blocks Kinase Activity Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Diagram illustrating the HGF/c-Met signaling pathway and targeted inhibition by EMD-1204831.

Comparative Performance: EMD-1204831 vs. Alternatives

When designing an experiment, selecting the right inhibitor is crucial. EMD-1204831 was developed alongside its sister compound, Tepotinib (EMD-1214063) . While both are highly selective, Tepotinib demonstrated a slightly superior pharmacokinetic profile and potency, leading to its clinical advancement and FDA approval for MET exon 14 skipping non-small cell lung cancer (NSCLC).

However, EMD-1204831 remains an exceptional preclinical tool compound. Its distinct binding kinetics make it highly valuable for comparative resistance studies and baseline target validation. Below is an objective comparison of EMD-1204831 against Tepotinib and Crizotinib (a multi-kinase inhibitor).

InhibitorPrimary Target(s)Biochemical IC₅₀ (c-Met)Cellular IC₅₀ (MKN-45 Viability)Selectivity ProfileClinical Status
EMD-1204831 c-Met9 nmol/L52 nmol/LHighly Selective (>1000x over 242 kinases)Preclinical / Tool Compound
Tepotinib (EMD-1214063) c-Met3 nmol/L< 1 nmol/LHighly SelectiveFDA Approved (2021)
Crizotinib c-Met, ALK, ROS111 nmol/L~20-50 nmol/LMulti-kinase (Off-target effects common)FDA Approved (2011)

Data derived from .

Experimental Design: The Causality Behind the Protocol

To definitively prove that EMD-1204831 inhibits c-Met, Western blotting is utilized to visualize the reduction of the active kinase state. A robust protocol must be a self-validating system ; it cannot simply show a loss of signal, but must prove that the loss is specifically due to kinase inhibition.

  • Cell Line Selection (MKN-45): MKN-45 is a human gastric cancer cell line characterized by natural MET gene amplification. This results in constitutive, ligand-independent c-Met autophosphorylation. Using MKN-45 ensures a high baseline signal of p-c-Met, making the inhibitory effect of the drug unequivocally clear.

  • Phosphatase Inhibition: Upon cell lysis, endogenous phosphatases are rapidly activated. If omitted, these enzymes will strip the phosphate groups off c-Met, resulting in a false-negative (no p-c-Met signal even in untreated controls).

  • Total c-Met as a Control: You must probe for Total c-Met in parallel. This proves that the reduction in p-c-Met is due to EMD-1204831 blocking phosphorylation, rather than the drug causing the entire receptor to degrade.

Step-by-Step Methodology

Workflow Cell 1. Cell Culture (MKN-45 Cells) Treat 2. Drug Treatment (EMD-1204831) Cell->Treat Lysis 3. Cell Lysis (+ Phosphatase Inhibitors) Treat->Lysis PAGE 4. SDS-PAGE (8% Polyacrylamide) Lysis->PAGE Transfer 5. Wet Transfer (PVDF Membrane) PAGE->Transfer Blot 6. Immunoblotting (Anti-p-c-Met Y1234/1235) Transfer->Blot

Step-by-step Western blot workflow for validating EMD-1204831-mediated phospho-c-Met reduction.

Step 1: Cell Culture and Treatment
  • Seed MKN-45 cells in 6-well plates at a density of 3×105 cells/well and incubate overnight to allow adherence.

  • Prepare a serial dilution of EMD-1204831 in DMSO. Treat cells with concentrations ranging from 0.1 nM to 100 nM for 2 hours.

  • Control Requirement: Include a vehicle control (DMSO only) to establish the baseline phosphorylation level. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Step 2: Cell Lysis and Protein Extraction
  • Wash cells twice with ice-cold PBS to halt cellular metabolism.

  • Lyse cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail and critical phosphatase inhibitors (1 mM Sodium Orthovanadate, 10 mM Sodium Fluoride).

  • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay.

Step 3: SDS-PAGE Separation
  • Prepare an 8% polyacrylamide gel . Causality: The c-Met receptor is a heterodimer, and its β -chain (which contains the kinase domain and phosphorylation sites) is a large protein (~145 kDa). Lower percentage gels (8%) provide optimal resolution for high-molecular-weight proteins.

  • Load 20–30 µg of total protein per lane and run at 100V until the dye front runs off the gel.

Step 4: Wet Transfer
  • Transfer proteins to a PVDF membrane (pre-activated in methanol) using a wet transfer system.

  • Due to the large size of c-Met (145 kDa), transfer overnight at 30V at 4°C, or at 100V for 2 hours on ice, to ensure complete migration out of the gel.

Step 5: Immunoblotting
  • Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Critical Note:Do not use non-fat dry milk. Milk contains casein, a highly phosphorylated protein that will cross-react with the anti-phospho antibody, resulting in severe background noise.

  • Primary Antibody: Incubate overnight at 4°C with Anti-phospho-c-Met (Tyr1234/1235) primary antibody.

  • Secondary Probing: Wash 3x with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour.

  • Validation Probes: Strip the membrane (or run parallel gels) and re-probe for Total c-Met and a loading control (e.g., GAPDH or β -actin).

Step 6: Detection and Analysis

Develop the blot using Enhanced Chemiluminescence (ECL) and capture the signal via a digital imaging system. You should observe a dose-dependent reduction in the 145 kDa p-c-Met band with increasing concentrations of EMD-1204831, while the Total c-Met and GAPDH bands remain constant.

References

  • Bladt, F., Faden, B., Friese-Hamim, M., et al. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Clinical Cancer Research, 19(11), 2941-2951. URL:[Link]

  • National Cancer Institute (NCI). "Definition of MET tyrosine kinase inhibitor EMD 1204831." NCI Drug Dictionary. URL:[Link]

  • Friese-Hamim, M., Bladt, F., et al. (2021). "The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations." Molecular Cancer Therapeutics, 20(3), 469-479. URL:[Link]

Validation

Reproducibility of EMD-1204831 IC50 Results in Gastric Cancer Models: A Comparative Guide

As targeted oncology moves toward highly specific kinase inhibitors, the reproducibility of preclinical IC50 data remains a critical bottleneck for drug development professionals. EMD-1204831 is a highly selective, rever...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology moves toward highly specific kinase inhibitors, the reproducibility of preclinical IC50 data remains a critical bottleneck for drug development professionals. EMD-1204831 is a highly selective, reversible Type Ib inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase[1]. While it demonstrates exceptional biochemical potency, reproducing its cellular IC50 in gastric cancer models—specifically the MET-amplified MKN-45 cell line—requires strict adherence to orthogonal validation protocols.

This guide provides an objective, data-driven comparison of EMD-1204831 against alternative c-Met inhibitors (like its clinical successor, Tepotinib, and the Type Ia inhibitor Crizotinib) and establishes a self-validating experimental workflow to ensure reproducible target engagement and phenotypic readouts.

Mechanistic Causality: The Basis of IC50 Variability

To achieve reproducible IC50 results, researchers must first understand the mechanistic variables that dictate drug-target interactions in specific cell lines.

The c-Met receptor can be activated via two distinct mechanisms: ligand-dependent activation (via Hepatocyte Growth Factor, HGF) and ligand-independent activation (typically via MET gene amplification or exon 14 skipping mutations)[2]. The MKN-45 gastric cancer cell line is defined by massive MET gene amplification, resulting in constitutive, ligand-independent autophosphorylation of the c-Met receptor[3].

EMD-1204831 is a Type Ib inhibitor, meaning it binds specifically to the unphosphorylated, inactive conformation of the c-Met kinase domain, bypassing the promiscuity often seen with Type Ia inhibitors (like Crizotinib) that bind the active ATP pocket[2]. Because MKN-45 cells are highly "addicted" to c-Met signaling for survival, they serve as an ideal model for assessing true on-target efficacy. However, the high intracellular concentration of the c-Met protein in MKN-45 cells can shift the apparent cellular IC50 significantly compared to cell-free biochemical assays.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Ligand-Dependent MET_Amp MET Gene Amplification MET_Amp->cMet Ligand-Independent (MKN-45 Model) Grb2 Grb2 / SOS cMet->Grb2 Phosphorylation PI3K PI3K / AKT cMet->PI3K Phosphorylation EMD EMD-1204831 (Type Ib Inhibitor) EMD->cMet Competitive ATP Binding Blockade Proliferation Tumor Cell Proliferation Grb2->Proliferation Survival Cell Survival (Anti-Apoptosis) PI3K->Survival

Fig 1: c-Met signaling pathway highlighting ligand-independent activation and EMD-1204831 blockade.

Comparative Quantitative Data

When evaluating EMD-1204831, it is crucial to benchmark its performance against established alternatives. Its sister compound, EMD-1214063 (Tepotinib), ultimately achieved FDA approval (TEPMETKO®) due to superior pharmacokinetic properties and cellular potency[4].

While EMD-1204831 and Tepotinib exhibit nearly identical biochemical affinities for the c-Met kinase domain (9 nmol/L vs. 3 nmol/L), their cellular IC50 values in MKN-45 viability assays diverge significantly[3]. This discrepancy highlights the impact of cell membrane permeability and intracellular drug accumulation on phenotypic outcomes.

Table 1: IC50 Comparison Across c-Met Inhibitors
CompoundInhibitor ClassTarget ProfileBiochemical IC50 (c-Met)MKN-45 Cellular IC50 (Viability)EBC-1 Cellular IC50 (p-Met Inhibition)
EMD-1204831 Type IbHighly Selective c-Met9 nmol/L[3]52 nmol/L[3]12 nmol/L[3]
Tepotinib (EMD-1214063) Type IbHighly Selective c-Met1.7 - 3 nmol/L[3],[5]<1 - 6.2 nmol/L[3],[5]9 nmol/L[3]
Crizotinib Type Iac-Met, ALK, ROS1~11 nmol/L[6]~10 - 15 nmol/L[6]~8 nmol/L

Data Interpretation: EMD-1204831 effectively blocks downstream phosphorylation (EBC-1 p-Met IC50 = 12 nmol/L) but requires a higher concentration to induce complete cell death in MKN-45 cells (52 nmol/L) compared to Tepotinib. This suggests that researchers utilizing EMD-1204831 must carefully titrate their dosing ranges up to 100 nmol/L to capture the full sigmoidal dose-response curve in viability assays.

Self-Validating Experimental Protocol for MKN-45 Models

To guarantee reproducibility, an experimental protocol cannot rely on a single readout. A decrease in ATP-based cell viability (e.g., CellTiter-Glo) could be the result of off-target cytotoxicity rather than specific c-Met inhibition. Therefore, we employ a self-validating system : coupling a phenotypic assay (viability) with an orthogonal mechanistic assay (target engagement via phospho-c-Met Western Blot/ELISA). If viability drops but p-c-Met remains active, the drug effect is an artifact.

Step-by-Step Methodology

Phase 1: Cell Culture and Seeding

  • Culture Maintenance: Maintain MKN-45 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Causality Note: Do not exceed passage 20, as prolonged passaging can lead to genetic drift and variations in MET amplification levels, directly skewing the IC50.

  • Seeding: Harvest cells at 80% confluency.

    • For Viability (Assay A): Seed at 3,000 cells/well in a 96-well opaque plate.

    • For Target Engagement (Assay B): Seed at 3x10⁵ cells/well in a 6-well plate.

  • Overnight Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

Phase 2: Compound Preparation and Treatment 4. Stock Preparation: Dissolve EMD-1204831 in 100% anhydrous DMSO to create a 10 mM stock. Causality Note: Moisture-contaminated DMSO causes compound precipitation, artificially raising the apparent IC50. 5. Serial Dilution: Prepare a 9-point serial dilution (1:3) in serum-free RPMI-1640, yielding final well concentrations ranging from 0.1 nmol/L to 10 µmol/L. Ensure final DMSO concentration remains constant at 0.1% across all wells to prevent solvent toxicity. 6. Treatment: Apply the drug dilutions to both the 96-well and 6-well plates.

Phase 3: Orthogonal Validation 7. Assay A: Phenotypic Readout (72 Hours)

  • Incubate the 96-well plate for 72 hours.

  • Add CellTiter-Glo® reagent (v/v 1:1) to lyse cells and stabilize the luminescent signal.

  • Measure luminescence to quantify ATP levels (correlating to metabolically active cells). Calculate the relative IC50 using a 4-parameter logistic non-linear regression model.

  • Assay B: Mechanistic Readout (2 Hours)

    • Incubate the 6-well plate for exactly 2 hours. Causality Note: 2 hours is the optimal window to observe direct kinase inhibition before compensatory feedback loops (like EGFR cross-talk) alter the phosphorylation state.

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Perform Western Blotting or a quantitative sandwich ELISA probing for total c-Met and phospho-c-Met (Tyr1234/1235).

    • Normalize the p-c-Met signal to total c-Met and calculate the biochemical IC50.

Protocol_Workflow Start Seed MKN-45 Cells (96-well & 6-well plates) Starve Overnight Incubation (Standardize Metabolic State) Start->Starve Treat Drug Treatment (EMD-1204831: 0.1 nM - 10 μM) Starve->Treat Split Parallel Assay Validation Treat->Split Assay1 Cell Viability Assay (CellTiter-Glo, 72h) Split->Assay1 Assay2 Target Engagement (Phospho-c-Met WB, 2h) Split->Assay2 Result1 Calculate IC50 (Proliferation) Assay1->Result1 Result2 Verify Mechanism (p-Met Inhibition) Assay2->Result2 Validate Cross-Validation: Phenotype matches Mechanism? Result1->Validate Result2->Validate

Fig 2: Self-validating experimental workflow for determining EMD-1204831 IC50 in MKN-45 cells.

Critical Variables for Reproducibility

If your EMD-1204831 IC50 results deviate from the established ~52 nmol/L baseline in MKN-45 cells[3], audit your workflow against these parameters:

  • Serum Protein Binding: EMD-1204831 is highly lipophilic. Conducting assays in 10% FBS versus 1% FBS will drastically shift the IC50 due to drug sequestration by bovine serum albumin. Cellular assays should standardize serum concentrations strictly.

  • ATP Concentration in Biochemical Assays: Because EMD-1204831 is an ATP-competitive inhibitor[3], the concentration of ATP used in cell-free kinase assays must be maintained at the Michaelis constant ( Km​ ) for c-Met. Artificially high ATP will outcompete the drug, raising the apparent IC50.

  • Cell Line Authentication: MKN-45 cells are prone to losing their MET amplification if cultured improperly. Routine STR profiling and baseline total c-Met quantification are mandatory to ensure the model remains c-Met addicted.

References

  • Bladt, F., Faden, B., Friese-Hamim, M., et al. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Clinical Cancer Research, 19(11), 2941-2951. URL:[Link]

  • National Cancer Institute. "Definition of MET tyrosine kinase inhibitor EMD 1204831." NCI Drug Dictionary. URL:[Link]

  • Merck Group. (2021). "FDA Approves TEPMETKO® as the First and Only Once-daily Oral MET Inhibitor for Patients with Metastatic NSCLC with METex14 Skipping Alterations." Merck Press Release. URL:[Link]

  • FDA Center for Drug Evaluation and Research. (2020). "Application Number: 214096Orig1s000 Pharmacology Review(s)." AccessData FDA. URL:[Link]

  • Wang, X., et al. (2022). "Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation." Dove Medical Press. URL:[Link]

  • Zhang, Y., et al. (2024). "Selective and Orally Bioavailable c-Met PROTACs for the Treatment of c-Met-Addicted Cancer." Journal of Medicinal Chemistry. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Executive Summary &amp; Pharmacological Context

Comprehensive Operational and Disposal Guide for EMD-1204831 (c-Met Inhibitor) EMD-1204831 is a highly potent, selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase[1]. Orig...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for EMD-1204831 (c-Met Inhibitor)

EMD-1204831 is a highly potent, selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase[1]. Originally developed for targeted anticancer strategies, it demonstrates an exceptionally low IC50 of 9 nmol/L against c-Met kinase activity[1]. Because it powerfully disrupts MET-mediated signal transduction pathways—inducing cell death in tumor cells overexpressing this kinase—it is classified as a biologically active antineoplastic agent in the laboratory setting[2].

Handling this compound requires stringent operational protocols. This guide provides drug development professionals and researchers with a field-proven, self-validating system for the safe preparation, experimental application, and definitive disposal of EMD-1204831.

Physicochemical Properties & Logistical Data

To establish a foundation for safe handling and accurate experimental design, the critical properties of EMD-1204831 are summarized below.

PropertyValueOperational & Safety Implication
CAS Number 1362819-72-4Essential for precise SDS tracking and waste manifesting[3].
Molecular Weight 473.53 g/mol Required for accurate molarity calculations during stock preparation[3].
Target Potency c-Met (IC50 = 9 nmol/L)High biochemical potency necessitates extreme care to avoid cross-contamination[1].
Solubility DMSOLiquid waste must be managed as organic solvent waste, not aqueous[3].
Storage (Solid) -20°C (Long term)Keep desiccated to prevent hydrolytic degradation of the compound[3].

Operational Workflow: Preparation and Application

Expertise & Experience: The primary failure point in kinase inhibitor assays is the degradation of the stock solution due to improper handling. The following protocol ensures maximum compound stability and reproducible causality in your experimental results.

Step-by-Step Methodology: Reconstitution and In Vitro Assay

  • Thermal Equilibration: Before opening, allow the sealed vial of lyophilized EMD-1204831 to reach room temperature inside a desiccator (approx. 30 minutes).

    • Causality: Opening a cold vial causes ambient moisture to condense on the powder, altering its effective mass and potentially initiating hydrolysis.

  • Reconstitution: Add anhydrous, molecular-biology-grade Dimethyl Sulfoxide (DMSO) to achieve a standard 10 mM stock solution.

    • Self-Validating Step: Gently vortex and hold the vial against a light source. The solution must be completely transparent. Any micro-particulates indicate incomplete dissolution, which will create concentration gradients and skew IC50 calculations.

  • Aliquotting: Dispense the stock into single-use, amber microcentrifuge tubes (e.g., 10–20 µL per tube) and immediately store at -80°C (or -20°C for short-term)[3].

    • Causality: Repeated freeze-thaw cycles compromise the structural integrity of the pyrazolone and pyrimidine moieties, leading to a loss of inhibitory potency.

  • Experimental Application: For in vitro viability assays, treat c-Met amplified cells (e.g., MKN-45 gastric cancer cells) with serial dilutions ranging from 0.1 nM to 1000 nM.

    • Causality: This validates the reagent's efficacy. EMD-1204831 should considerably inhibit MKN-45 viability (expected IC50 ~52 nmol/L), confirming active target engagement before proceeding to expensive murine xenograft models[1].

Mechanism of Action (Visualization)

Understanding the signaling blockade is crucial for interpreting assay results and recognizing the biological hazards of the compound.

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K cMet->PI3K Phosphorylation MAPK RAS/MAPK cMet->MAPK Phosphorylation EMD EMD-1204831 (Selective Inhibitor) EMD->cMet Blocks ATP Binding AKT AKT PI3K->AKT Survival Tumor Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

Mechanism of Action: EMD-1204831 blocking c-Met receptor tyrosine kinase signaling pathways.

Comprehensive Disposal Procedures

Trustworthiness & Safety: EMD-1204831 is a potent antineoplastic research chemical. Standard biohazard disposal (autoclaving) is strictly prohibited because heat sterilization does not destroy the chemical structure of small-molecule kinase inhibitors; it merely volatilizes them or contaminates the autoclave.

A. Solid Waste Disposal (Powders and Original Vials)

  • Containment: Place any unused solid chemical, empty original vials, and heavily contaminated weighing boats into a rigid, leak-proof, puncture-resistant container.

  • Labeling: Explicitly label the container as "Hazardous Chemical Waste - Antineoplastic/Kinase Inhibitor (Contains EMD-1204831)".

  • Destruction: Transfer the container to your institution’s Environmental Health and Safety (EHS) department for high-temperature chemical incineration via a licensed contractor.

    • Causality: Only sustained, extreme temperatures (typically >1000°C) can completely break the robust carbon-nitrogen bonds of the compound, ensuring no environmental toxicity or water supply contamination.

B. Liquid Waste Disposal (DMSO Stocks and Assay Media)

  • Segregation: Collect all liquid waste containing EMD-1204831 dissolved in DMSO into a designated "Non-Halogenated Organic Solvent Waste" carboy. (If mixed with chlorinated solvents during extraction, use the "Halogenated" carboy).

  • Secondary Containment: Keep the waste carboy securely capped in a secondary containment tray inside a certified chemical fume hood.

    • Causality: DMSO is a powerful permeation enhancer. If spilled on the skin, it will rapidly carry dissolved EMD-1204831 directly into the bloodstream. Secondary containment prevents catastrophic spills.

  • Validation: Never mix this waste with strong oxidizers (e.g., bleach/sodium hypochlorite) used for biological decontamination.

    • Causality: DMSO reacts violently with strong oxidizers, posing an immediate explosion hazard.

C. Contaminated Consumables (Pipette Tips, Tubes, Gloves)

  • Collection: Discard all consumables that came into contact with the compound into dedicated, chemically compatible solid waste bins lined with heavy-duty bags.

  • Double-Bagging Protocol: Once the bin is 75% full, seal the primary bag, place it inside a secondary bag, and seal again.

    • Self-Validating Step: Inspect the outer bag for any punctures before transport. This guarantees zero leakage of residual DMSO/inhibitor during transit to the central EHS collection point.

References[1] Bladt, F., et al. "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Clinical Cancer Research, American Association for Cancer Research (AACR). URL:https://aacrjournals.org/clincancerres/article/19/11/2941/288487/EMD-1214063-and-EMD-1204831-Constitute-a-New-Class[2] National Cancer Institute (NCI). "Definition of MET tyrosine kinase inhibitor EMD 1204831." NCI Drug Dictionary. URL:https://www.cancer.gov/publications/dictionaries/cancer-drug/def/met-tyrosine-kinase-inhibitor-emd-1204831[3] MedKoo Biosciences. "EMD-1204831 | CAS#1362819-72-4 | c-Met inhibitor." Product Data Sheet. URL:https://www.medkoo.com/products/10411

Sources

Handling

Comprehensive Laboratory Safety and Operational Guide for Handling EMD-1204831

As targeted therapeutics evolve, the handling of highly potent small-molecule kinase inhibitors requires a rigorous intersection of scientific precision and uncompromising laboratory safety. EMD-1204831 is a highly selec...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapeutics evolve, the handling of highly potent small-molecule kinase inhibitors requires a rigorous intersection of scientific precision and uncompromising laboratory safety. EMD-1204831 is a highly selective, reversible, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase[1]. Originally developed for molecularly targeted anticancer strategies, it disrupts MET-mediated signal transduction pathways that govern tumor cell proliferation, survival, and metastasis[2].

Because EMD-1204831 exerts profound biological activity at nanomolar concentrations (IC50 = 9 nmol/L)[1], handling this compound in a research setting demands strict operational controls. This guide provides step-by-step, causality-driven protocols to ensure both the safety of laboratory personnel and the reproducible integrity of your experimental data.

Mechanistic Context & Hazard Profile

To handle a compound safely, you must understand its mechanism. EMD-1204831 is designed to inhibit morphogenesis and tissue repair by blocking c-Met[1]. Consequently, accidental exposure poses severe reproductive and teratogenic risks, as it can disrupt normal cellular regeneration and embryonic development.

Furthermore, EMD-1204831 is highly hydrophobic and is typically reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is a potent chemical penetration enhancer. If a DMSO-based solution of EMD-1204831 spills on unprotected skin, the solvent will rapidly carry the active kinase inhibitor past the stratum corneum and into systemic circulation, bypassing normal biological barriers.

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK MAPK / ERK Pathway cMet->MAPK Phosphorylation EMD EMD-1204831 (Inhibitor) EMD->cMet Blocks ATP Binding Apoptosis Apoptosis EMD->Apoptosis Induces Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of Action: EMD-1204831 inhibiting c-Met signaling pathways.

Quantitative Data & Operational Implications

Understanding the physicochemical properties of EMD-1204831 is essential for accurate assay preparation and risk mitigation.

PropertyValueOperational Implication
CAS Number 1362819-72-4Unique identifier required for SDS retrieval and waste tracking.
Molecular Weight 473.53 g/mol Required for precise molarity calculations during stock preparation.
Target Potency c-Met (IC50 = 9 nmol/L)High potency necessitates stringent exposure controls to prevent toxicity[3].
Solubility DMSODMSO acts as a skin penetration enhancer; double-gloving is mandatory.
Physical State Solid (Lyophilized Powder)High risk of aerosolization; must be weighed in a ventilated enclosure.
Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with powder aerosolization and dermal penetration, the following PPE is strictly required:

  • Dermal/Hand Protection (Critical): Double-gloving with nitrile gloves (minimum 0.11 mm thickness). Causality: If a DMSO solution spills on the outer glove, it will degrade the nitrile barrier within minutes. Double-gloving allows you to immediately strip the contaminated outer glove while the inner glove maintains an uncompromised protective barrier against the highly potent inhibitor.

  • Respiratory Protection: Routine handling of the dry powder must occur inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. If weighing outside a ventilated enclosure is unavoidable, an N95 or P100 particulate respirator is required.

  • Ocular Protection: Tight-fitting chemical safety goggles to protect against micro-splashes during reconstitution.

  • Body Protection: A fluid-resistant, disposable lab coat (e.g., Tyvek) with knit cuffs to prevent wrist exposure.

Operational Workflows & Experimental Protocols

Workflow Prep 1. PPE Donning Weigh 2. Weighing Prep->Weigh Recon 3. Reconstitution Weigh->Recon Assay 4. In Vitro Assay Recon->Assay Dispose 5. Disposal Assay->Dispose

Step-by-step operational workflow for handling EMD-1204831.

Protocol 1: Reconstitution and 10 mM Stock Preparation

This protocol is self-validating: visual clarity confirms dissolution, while aliquoting preserves compound integrity.

  • Calculate Mass: To prepare a 10 mM stock solution in 1.0 mL of DMSO, you require 4.74 mg of EMD-1204831.

  • Static-Free Weighing: Place a microbalance inside a ductless fume hood. Causality: Fine powders carry static charges that cause them to "jump" and aerosolize. Use an anti-static zero-stat gun on the spatula and weigh boat prior to handling to neutralize static electricity and prevent inhalation exposure.

  • Reconstitution: Add 1.0 mL of anhydrous, sterile DMSO directly to the original vial. Pipette gently up and down. Validation Step: Hold the vial against a light background. The solution must be entirely clear with no visible particulates before proceeding.

  • Aliquoting: Divide the stock into 20 µL aliquots using amber microcentrifuge tubes. Causality: Amber tubes prevent photodegradation, and aliquoting prevents repeated freeze-thaw cycles, which rapidly degrade the kinase inhibitor's efficacy.

  • Storage: Store aliquots immediately at -80°C.

Protocol 2: In Vitro Cell Viability Assay (e.g., MKN-45 or Glioblastoma Cells)

Recent studies have also utilized EMD-1204831 in glioblastoma models to investigate cuproptosis[4].

  • Cell Seeding: Seed c-Met amplified cells (e.g., MKN-45) in a 96-well plate at an optimized density. Incubate overnight at 37°C.

  • Drug Dilution: Perform serial dilutions of the 10 mM EMD-1204831 stock in culture media to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Self-Validating Control (Critical): Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v). Causality: DMSO concentrations above 0.1% induce baseline cellular toxicity, which will falsely inflate the apparent potency of the inhibitor. The vehicle control validates that observed cell death is strictly due to c-Met inhibition.

  • Incubation & Readout: Treat cells for 72 hours, then assess viability using a standard luminescent ATP assay (e.g., CellTiter-Glo).

Spill Response & Disposal Plans

A rapid, pre-planned response is vital for containing targeted small molecules.

  • Dry Powder Spills: Do not sweep dry powder, as the mechanical action generates hazardous aerosols. Gently cover the spill with damp absorbent pads to suppress dust. Carefully wipe the area inward and place all materials into a sealed biohazard/chemical waste bag.

  • Liquid/DMSO Spills: Immediately cover the spill with inert absorbent materials (e.g., vermiculite or dedicated chemical spill pads). Once absorbed, wash the surface with a 10% bleach solution, followed by 70% ethanol, to chemically denature residual active compounds and remove the DMSO residue.

  • Routine Disposal: Collect all liquid waste (including media containing the drug) in high-density polyethylene (HDPE) containers. Label explicitly as "Hazardous Chemical Waste: Contains c-Met Inhibitor (EMD-1204831) and DMSO." Never pour kinase inhibitor solutions down the sink, as they pose severe environmental hazards to aquatic life.

References
  • Bladt, F., et al. "EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors." Clinical Cancer Research, 2013. Available at:[Link]

  • National Cancer Institute (NCI) Drug Dictionary. "Definition of MET tyrosine kinase inhibitor EMD 1204831." Cancer.gov. Available at:[Link]

  • ClinicalTrials.gov. "First-in-Man, Dose-escalation Trial of c-Met Kinase Inhibitor EMD 1204831." U.S. National Library of Medicine. Available at:[Link]

  • Spandidos Publications. "Targeting the cuproptosis-associated gene COL22A1 in glioblastoma using EMD-1204831 and kaempferol." International Journal of Oncology, 2025. Available at: [Link]

Sources

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